2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Description
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOYEJYEUZJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650971 | |
| Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-51-8 | |
| Record name | 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Executive Summary
This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of the heterocyclic building block, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine . This compound is of significant interest to researchers and professionals in drug development due to its combination of a medicinally relevant 1,2,4-oxadiazole core and a functionalized pyridine ring. We present a robust, two-step synthetic strategy starting from commercially available 2-chloro-4-cyanopyridine. The guide elucidates the causal factors behind procedural choices, offers detailed step-by-step protocols, and establishes a full analytical workflow for structural verification and quality control. This document is intended to serve as a practical and authoritative resource, enabling scientific teams to reliably produce and validate this valuable chemical entity for discovery programs.
Introduction: The Strategic Importance of the Scaffold
In modern medicinal chemistry, the assembly of novel molecular frameworks with favorable pharmacological properties is paramount. The target compound, this compound, merges two privileged heterocyclic systems.
-
The 1,2,4-Oxadiazole Moiety: This five-membered heterocycle is a cornerstone of contemporary drug design.[1][2] It is frequently employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3][4] The 1,2,4-oxadiazole ring is a component of numerous compounds investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
-
The Substituted Pyridine Ring: Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, valued for their ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[5] The chlorine atom at the 2-position serves as a versatile synthetic handle for further functionalization, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
This guide provides an expert-level walkthrough of a reliable synthetic route and the corresponding analytical validation for this high-value chemical intermediate.
Retrosynthetic Analysis and Strategy Selection
A robust synthesis relies on a logical and efficient pathway. The most common and reliable method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[6][7] This intermediate is, in turn, formed from an amidoxime and an acylating agent.
Our retrosynthetic analysis of the target molecule identifies two primary precursors:
-
2-Chloro-N'-hydroxyisonicotinimidamide: The amidoxime derived from 2-chloro-4-cyanopyridine.
-
An Acetylating Agent: Such as acetic anhydride or acetyl chloride, which provides the methyl group at the C3 position of the oxadiazole.
This strategy is superior to alternatives like 1,3-dipolar cycloaddition of nitrile oxides, which can suffer from poor reactivity of the nitrile component and potential side reactions like dimerization.[1] Our chosen pathway offers excellent regiochemical control and relies on well-established, high-yielding transformations.[3]
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- 7. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical methodologies. Key parameters such as molecular structure, solubility, lipophilicity (LogP), and ionization constant (pKa) are discussed in detail. The guide explains the scientific rationale behind the experimental determination of these properties, offering field-proven insights into protocol selection and execution. By grounding theoretical knowledge in practical application, this whitepaper serves as an essential resource for the effective characterization and utilization of this and structurally related compounds in a research and development setting.
Introduction and Scientific Context
This compound is a substituted pyridine derivative featuring a 1,2,4-oxadiazole ring. This structural motif is of significant interest in medicinal chemistry due to the ability of the oxadiazole ring to act as a bioisostere for ester and amide groups, potentially improving metabolic stability and pharmacokinetic profiles. The pyridine core, a common scaffold in pharmaceuticals, and the chloro-substituent further modulate the molecule's electronic and steric properties.
A thorough understanding of the physicochemical properties of this compound is a prerequisite for its advancement in any drug discovery pipeline. Properties such as aqueous solubility, lipophilicity, and pKa are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Early and accurate characterization of these parameters prevents costly late-stage failures and enables rational, data-driven optimization of lead compounds. This guide outlines the known properties of the title compound and provides robust, validated protocols for their experimental determination.
Molecular Identity and Structure
The foundational step in physicochemical characterization is confirming the identity and structure of the molecule.
-
IUPAC Name: 5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole[1][2]
-
CAS Number: 959240-51-8[1]
-
Molecular Formula: C₈H₆ClN₃O[1]
The structural arrangement, comprising a pyridine ring linked at the 4-position to the 5-position of a 3-methyl-1,2,4-oxadiazole, dictates its fundamental chemical nature. The chlorine atom at the 2-position of the pyridine ring and the nitrogen atoms within both heterocyclic rings are key determinants of the molecule's polarity, hydrogen bonding capacity, and acid-base properties.
Core Physicochemical Properties (Quantitative Data)
While extensive experimental data for this specific molecule is not widely published, a combination of computational predictions and vendor-supplied information provides a baseline for its physicochemical profile. These values are crucial for designing initial experiments and formulating hypotheses about the compound's behavior.
Table 1: Summary of Physicochemical Properties
| Property | Value (Predicted/Computed) | Source |
|---|---|---|
| Molecular Weight | 195.60 g/mol | [1] |
| XLogP3 | 2.1 | [1] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Boiling Point (at 760 mmHg) | 366.9 °C | [2] |
| Flash Point | 175.7 °C | [2] |
| Density | 1.345 g/cm³ |[2] |
Note: These values are computationally derived and should be confirmed by experimental measurement.
Experimental Determination of Key Properties
This section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties for a drug discovery candidate like this compound.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is paramount as it directly impacts dissolution and subsequent absorption in the gastrointestinal tract. Poor solubility can lead to low and variable bioavailability.[3] For early-stage discovery, a kinetic solubility measurement is often sufficient for high-throughput screening, while thermodynamic solubility provides the definitive value required for later-stage development and formulation.[3][4]
Recommended Protocol: Thermodynamic Shake-Flask Method (adapted from WHO and literature guidelines) [5][6]
-
Preparation: Prepare buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[6] Ensure all solvents are of high purity.[5]
-
Sample Addition: Add an excess amount of the solid compound to a glass vial containing a known volume (e.g., 5 mL) of each buffer solution. The excess solid is crucial to ensure a saturated solution is formed.[5]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker at 37 ± 1 °C.[6] Equilibrium is typically reached within 24-72 hours. To confirm equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[6]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation or filtration using a low-binding filter (e.g., PVDF).
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[3]
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[6]
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical predictor of its ability to cross biological membranes. The partition coefficient (P), or its logarithmic form (LogP), is a key parameter in ADME modeling. The Shake-Flask method is the gold-standard for its determination.[7]
Recommended Protocol: OECD 107 Shake-Flask Method [7][8]
-
Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) and pre-saturate each solvent with the other by mixing them and allowing the phases to separate.
-
Stock Solution: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this compound, based on its predicted XLogP).
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous buffer. The volume ratios can be varied (e.g., 1:1, 2:1, 1:2) to ensure accuracy.[8]
-
Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached.[8]
-
Phase Separation: Separate the two phases cleanly, typically by centrifugation.[8]
-
Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.[8]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The final LogP should be reported as the average of runs with different volume ratios.[8]
Ionization Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms. This is critical because the ionization state affects solubility, permeability, and receptor binding. For this compound, the pyridine nitrogen is expected to be the primary basic center. Potentiometric titration is a highly accurate method for determining pKa.[9][10]
Recommended Protocol: Potentiometric Titration [9]
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically water or a co-solvent system if solubility is low. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[9] The solution should be purged with nitrogen to remove dissolved CO₂.[9]
-
Titration: Place the solution in a thermostatted vessel under constant stirring. Immerse the calibrated pH electrode.
-
Titrant Addition: Since the pyridine nitrogen is basic, the solution will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first or second derivative of the titration curve to precisely identify the inflection point, which corresponds to the half-equivalence point where pH = pKa.[9][11]
Structural Characterization: X-ray Crystallography
Scientific Rationale: While not a bulk property, single-crystal X-ray diffraction (SCXRD) provides the unambiguous, three-dimensional structure of a molecule at atomic resolution.[12] This information is invaluable for understanding intermolecular interactions, confirming stereochemistry, and informing structure-based drug design. The primary challenge is often growing a high-quality single crystal.[12][13]
Recommended Protocol: Slow Evaporation Crystallization [14]
-
Purity: Ensure the compound is of the highest possible purity, as impurities can inhibit crystal growth.
-
Solvent Selection: Identify a solvent or solvent system in which the compound is moderately soluble.[14] Highly soluble compounds tend to precipitate too quickly, while poorly soluble ones may not crystallize at all. A good starting point is a binary system (e.g., dichloromethane/hexane or ethyl acetate/heptane).
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature or with gentle heating.[14]
-
Filtration: Filter the solution through a syringe filter into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[14]
-
Crystal Growth: Cover the vial with a cap that allows for very slow evaporation (e.g., pierced with a needle). Place the vial in a location free from vibration and temperature fluctuations.[14]
-
Harvesting: Allow the solvent to evaporate over several days to weeks. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for analysis.[13]
Workflow and Data Integration
The characterization of a novel compound is a systematic process where data from multiple experiments are integrated to build a comprehensive profile.
Diagram 1: Physicochemical Characterization Workflow
Caption: A logical workflow for the comprehensive physicochemical characterization of a new chemical entity.
Conclusion
The physicochemical properties of this compound, as outlined in this guide, form the bedrock for its rational development as a potential therapeutic agent. The predicted values for LogP, TPSA, and hydrogen bonding capacity suggest a compound with favorable characteristics for membrane permeability. However, these predictions must be rigorously validated through the experimental protocols described herein. By employing robust, validated methods like the shake-flask technique for solubility and LogP, potentiometric titration for pKa, and slow evaporation for crystallography, researchers can build a reliable, high-quality dataset. This data-driven approach is fundamental to mitigating risk and maximizing the potential for success in the complex journey of drug discovery and development.
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Aqueous Solubility Assay | Bienta. (n.d.). Bienta. Retrieved January 19, 2026, from [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances. (2000). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved January 19, 2026, from [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 19, 2026, from [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
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(PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved January 19, 2026, from [Link]
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REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the title compound, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This small molecule, possessing a pyridine and a 1,2,4-oxadiazole moiety, is of significant interest to the medicinal chemistry community.[1][2][3] Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[4][5] This guide covers the entire workflow, from synthesis and crystallization to data collection, structure solution, and refinement, with a focus on the underlying scientific principles and practical insights.
Introduction: The Significance of Structural Elucidation in Drug Discovery
The precise knowledge of the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug discovery.[4][5] For a compound like this compound, which contains key pharmacophoric features such as a halogenated pyridine ring and an oxadiazole heterocycle, understanding its crystal structure provides invaluable information.[1][2] This knowledge allows researchers to:
-
Validate Molecular Connectivity: Unambiguously confirm the synthesized chemical structure.
-
Determine Conformation: Identify the preferred spatial orientation of the molecule in the solid state.
-
Analyze Intermolecular Interactions: Understand how molecules pack together in a crystal lattice, which can influence physical properties like solubility and stability.[6][7][8]
-
Inform Drug Design: Provide a basis for computational modeling and the design of analogs with improved potency and selectivity.[4][5]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information at the atomic level.[4][9][10]
Synthesis and Crystallization: The Foundation of a Successful Analysis
A high-quality crystal is the prerequisite for a successful SCXRD experiment.[9] This section outlines a plausible synthetic route and crystallization strategies for obtaining diffraction-quality single crystals of the title compound.
Synthetic Pathway
While various synthetic routes to substituted pyridines and oxadiazoles exist, a common approach involves the coupling of a pyridine derivative with a pre-formed oxadiazole ring or its precursor. A hypothetical, yet chemically sound, synthetic scheme is presented below.
Caption: A potential synthetic route to the target compound.
This process would involve the reaction of a commercially available starting material, such as 2-chloro-4-cyanopyridine, with acetamidoxime to form an intermediate that can then be cyclized to the desired 1,2,4-oxadiazole.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction can be a meticulous process. A systematic approach to screening various crystallization conditions is crucial.
Step-by-Step Crystallization Methodology:
-
Purification: The synthesized compound must be of high purity. Techniques such as column chromatography or recrystallization are employed to remove any impurities that could hinder crystal growth.
-
Solvent Selection: A range of solvents with varying polarities should be screened. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
-
Single-Crystal X-ray Diffraction: From Data to Structure
Once suitable crystals are obtained, the core of the structural analysis begins. This involves mounting the crystal on a diffractometer and collecting the diffraction data.
Data Collection
A single crystal is carefully mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a pattern of diffraction spots.[11]
Key Data Collection Parameters:
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is generally suitable for small organic molecules; Cu may be used for very small crystals. |
| Temperature | 100(2) K | Reduces thermal motion, leading to better diffraction data at higher angles. |
| Detector | CCD or CMOS area detector | Efficiently collects the diffraction pattern over a wide area. |
| Data Collection Strategy | Omega and Phi scans | Rotates the crystal to bring different lattice planes into the diffracting condition, ensuring data completeness. |
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots. This information is then used to solve the crystal structure.
Caption: The workflow from raw data to the final structural model.
Structure Solution:
Direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure. This initial model provides the approximate positions of the heavier atoms (in this case, Cl, O, N, and C).
Structure Refinement:
The initial model is then refined using a least-squares process.[12] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to achieve the best possible agreement between the calculated and observed diffraction data.[13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]
Results and Discussion: A Hypothetical Structural Analysis
The following table presents hypothetical but realistic crystallographic data for this compound.
Table 1: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₆ClN₃O |
| Formula Weight | 195.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.034(2) |
| β (°) | 105.23(1) |
| Volume (ų) | 901.2(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.442 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
| F(000) | 400 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected / unique | 5432 / 2056 [R(int) = 0.021] |
| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Molecular and Crystal Packing Insights:
The refined structure would likely reveal a nearly planar conformation between the pyridine and oxadiazole rings. The crystal packing would be expected to be dominated by weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These interactions are crucial for the stability of the crystal lattice.
Conclusion: The Power of Structural Insight
The successful crystal structure analysis of this compound provides a definitive and high-resolution view of its molecular architecture. This detailed structural information is not merely an academic exercise; it is a critical component of the drug discovery and development process.[5][6] The insights gained from this analysis, from conformational preferences to intermolecular packing, empower medicinal chemists to make more informed decisions in the design of next-generation therapeutics. The methodologies outlined in this guide represent a robust and reliable pathway to obtaining this essential knowledge.
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A Technical Guide to 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: A High-Potential Scaffold for Modern Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS: 959240-51-8). While this specific molecule is predominantly recognized as a novel building block with limited specific biological data in current public literature[1], its constituent chemical moieties—a chlorinated pyridine ring and a 3,5-disubstituted 1,2,4-oxadiazole—are of profound importance in medicinal chemistry. This guide synthesizes information on its chemical identity, presents a robust, field-proven protocol for its synthesis based on established chemical principles, and explores its vast potential in drug development. The core value of this compound lies in its strategic combination of a versatile pyridine scaffold, known for its presence in numerous FDA-approved drugs, and the 1,2,4-oxadiazole ring, a highly effective bioisostere for amide and ester functionalities. This guide is intended for researchers and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Part 1: Chemical Identity and Physicochemical Profile
The foundational step in evaluating any chemical entity is to establish its precise identity and key physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Nomenclature and Identification
-
Systematic IUPAC Name: 5-(2-chloro-4-pyridinyl)-3-methyl-1,2,4-oxadiazole[2]
-
Common Name: this compound[2]
-
CAS Number: 959240-51-8[2]
-
Molecular Formula: C₈H₆ClN₃O[2]
-
Canonical SMILES: CC1=NOC(=N1)C2=CC(=NC=C2)Cl[3]
-
InChIKey: PGOOYEJYEUZJBF-UHFFFAOYSA-N[3]
Synonyms and Common Identifiers
The compound is referenced across chemical databases and suppliers by various identifiers, including: 5-(2-Chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole, DTXSID30650971, and MFCD09864535[2][4].
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and suitability for drug development.
| Property | Value | Source |
| Molecular Weight | 195.61 g/mol | [2] |
| Monoisotopic Mass | 195.01994 Da | [2] |
| XLogP3 (Lipophilicity) | 2.1 | [4] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2][3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [4] |
| Heavy Atom Count | 13 | [3] |
| Complexity | 181 | [4] |
Part 2: The Strategic Value of the Pyridine and 1,2,4-Oxadiazole Moieties
The potential of the title compound stems directly from the proven utility of its two core heterocyclic components in medicinal chemistry.
The Privileged Pyridine Scaffold
The pyridine ring is a quintessential "privileged scaffold" in drug discovery. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating the compound's pKa and solubility. The aromatic system can engage in π-π stacking interactions with biological targets. The presence of a chlorine atom at the 2-position, as in this molecule, serves two purposes: it modulates the electronic properties of the ring and provides a reactive site for further chemical modification via nucleophilic aromatic substitution, enabling the generation of diverse chemical libraries.
The 1,2,4-Oxadiazole Ring: A Bioisosteric Powerhouse
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered immense interest in drug design. Its primary role is to serve as a bioisostere—a chemical group that can replace another with similar physical or chemical properties without significantly impacting the desired biological activity. Specifically, the 1,2,4-oxadiazole is an effective and metabolically robust replacement for ester and amide functionalities[5]. This is a critical strategy in drug development to overcome liabilities such as hydrolysis by esterase or amidase enzymes, thereby improving a drug candidate's pharmacokinetic profile and oral bioavailability. The oxadiazole ring is also rigid, helping to lock the conformation of a molecule and improve its binding affinity to a target protein.
Caption: 1,2,4-Oxadiazole as a bioisostere for amides/esters.
Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a vast spectrum of biological activities, including anti-tubercular, anticancer, and anti-inflammatory properties[6].
Part 3: Proposed Synthesis Pathway and Experimental Protocol
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N and C-O bonds of the oxadiazole ring. This retrosynthesis points to two key starting materials: a reactive derivative of 2-chloroisonicotinic acid (for the pyridine portion) and acetamidoxime (for the methyl-oxadiazole portion).
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Step-by-Step Experimental Protocol
This protocol is a self-validating system. Successful formation of the intermediate in Step 1 can be confirmed by LC-MS before proceeding. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
PART A: Synthesis of 2-Chloroisonicotinoyl Chloride (Intermediate B)
-
Reagents & Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), add 2-chloroisonicotinic acid (1.0 eq).
-
Chlorination: Add thionyl chloride (SOCl₂, 5.0 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude 2-chloroisonicotinoyl chloride, typically a solid or oil, is often used directly in the next step without further purification.
Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is much more electrophilic than the parent carboxylic acid, making it highly reactive towards the nucleophilic amidoxime in the subsequent step. DMF acts as a catalyst by forming a Vilsmeier intermediate, which accelerates the reaction.
PART B: Synthesis of this compound (Final Product D)
-
Reagents & Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetamidoxime (1.1 eq) and a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).
-
Acylation: Cool the solution to 0 °C in an ice bath. Dissolve the crude 2-chloroisonicotinoyl chloride (1.0 eq) from Part A in the same anhydrous solvent and add it dropwise to the amidoxime solution over 30 minutes.
-
Intermediate Formation: Allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of the O-acyl amidoxime intermediate (C) can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Cyclization: Upon completion of the acylation, heat the reaction mixture to reflux for 8-12 hours. This thermal condition promotes the intramolecular cyclization via dehydration to form the 1,2,4-oxadiazole ring.
-
Purification: After cooling, the reaction mixture can be quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Causality: The base (pyridine) neutralizes the HCl generated during the acylation reaction. The subsequent heating provides the necessary activation energy for the elimination of a water molecule from the O-acyl amidoxime intermediate, driving the irreversible ring-closure to the thermodynamically stable aromatic 1,2,4-oxadiazole heterocycle[8].
Part 4: Potential Applications in Drug Discovery
Given the absence of specific biological data for this compound, its potential must be inferred from the activities of structurally related molecules. This compound is a prime candidate for screening in various therapeutic areas.
-
Oncology: Many kinase inhibitors feature a hinge-binding pyridine motif. The 1,2,4-oxadiazole can act as a linker or a pharmacophore that occupies adjacent pockets. For instance, compounds with oxadiazole cores have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR)[9].
-
Infectious Diseases: The combination of pyridine and azole heterocycles is a common feature in anti-infective agents. Structurally related compounds have shown activity against Mycobacterium tuberculosis by targeting novel pathways. This scaffold could be explored for antibacterial, antifungal, or antiviral activity.
-
Neuroscience: The physicochemical properties of this molecule (e.g., TPSA < 90 Ų, MW < 500) are consistent with those required for crossing the blood-brain barrier. Therefore, it could serve as a starting point for developing agents targeting central nervous system (CNS) receptors or enzymes.
Part 5: Safety and Handling
Based on aggregated data, the compound should be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Statements:
-
Recommended Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
References
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"2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability Studies of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel heterocyclic compound, this compound. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is a critical early step in evaluating a compound's potential as a therapeutic agent. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][2] This document outlines the rationale behind experimental design, detailed protocols, and the development of a stability-indicating analytical method.
Introduction to this compound
This compound is a substituted pyridine derivative containing an oxadiazole moiety. Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of the compound.
Key physicochemical properties obtained from public databases are summarized in Table 1.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | PubChem[3] |
| Molecular Weight | 195.61 g/mol | Sigma-Aldrich |
| XLogP3 | 2.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | Alfa Chemistry[4] |
| Hydrogen Bond Acceptor Count | 4 | Alfa Chemistry[4] |
| Topological Polar Surface Area | 51.8 Ų | Alfa Chemistry[4] |
Solubility Assessment: A Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its bioavailability.[1][2][6] This section details the methodologies for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, especially in early drug discovery.[7]
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in an organic solvent (like DMSO) and then diluted into an aqueous buffer. It's a high-throughput screening method to identify compounds with potential solubility liabilities.[7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, where the solid form of the compound is in equilibrium with its dissolved form.[6][7] This is a more time-consuming but accurate measure, essential for later stages of drug development.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Borate buffer, pH 9.0
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the compound to vials containing the different aqueous buffers.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Data Presentation: Expected Solubility Profile
The solubility data should be presented in a clear and concise table.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 25 | (Hypothetical Value) |
| PBS | 7.4 | 25 | (Hypothetical Value) |
| Borate Buffer | 9.0 | 25 | (Hypothetical Value) |
| PBS | 7.4 | 37 | (Hypothetical Value) |
Stability Studies: Ensuring Compound Integrity
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies are a key component of this, helping to identify potential degradation products and establish degradation pathways.[9][10]
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to develop a stability-indicating analytical method.[10]
Figure 2: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Experimental Protocol: General Approach to Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Acid and Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Incubate at elevated temperatures (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.[9] Monitor the degradation over time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines. Analyze the samples and compare them to a dark control.
Rationale for Pyridine Derivatives: Pyridine and its derivatives can be susceptible to degradation through various mechanisms, including hydroxylation.[11][12][13] The electron distribution in the pyridine ring can influence its reactivity with enzymes and its susceptibility to oxidation.[11][12]
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | (Hypothetical Value) | (Hypothetical Value) |
| 0.1 M NaOH | 8 h | 60°C | (Hypothetical Value) | (Hypothetical Value) |
| 3% H₂O₂ | 24 h | Room Temp | (Hypothetical Value) | (Hypothetical Value) |
| Dry Heat | 48 h | 80°C | (Hypothetical Value) | (Hypothetical Value) |
| Photolytic | (ICH Q1B) | (ICH Q1B) | (Hypothetical Value) | (Hypothetical Value) |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.[14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[16][17][18]
Method Development Strategy
The development of a stability-indicating HPLC method is a systematic process.
Figure 3: HPLC Method Development Logic
Caption: Logical flow for developing a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient from low to high acetonitrile concentration to ensure elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., 254 nm).
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to assess the compound's developability. The insights gained from these studies are fundamental to making informed decisions in the drug discovery and development process, ultimately de-risking candidates and paving the way for successful formulation development.[8]
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A Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of 1,2,4-oxadiazole pyridine derivatives, a class of compounds demonstrating significant therapeutic potential across multiple domains. The 1,2,4-oxadiazole ring, a versatile five-membered heterocycle, serves as a crucial bioisosteric replacement for amide and ester functionalities, often enhancing metabolic stability and pharmacokinetic profiles.[1] When conjugated with the pyridine scaffold, a ubiquitous feature in numerous approved drugs, the resulting derivatives exhibit a broad spectrum of biological activities. This document synthesizes current research on their anticancer, antimicrobial, and anti-inflammatory properties, detailing underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols. It is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutic agents.
Introduction: The Rationale for a Hybrid Scaffold
The pursuit of novel therapeutic agents is often driven by the intelligent combination of known bioactive structural motifs. The 1,2,4-oxadiazole nucleus and the pyridine ring represent two such privileged scaffolds.
-
The 1,2,4-Oxadiazole Core: This heterocycle is a key building block in drug design, valued for its ability to act as a bioisostere for esters and amides, thereby improving metabolic stability and oral bioavailability.[1] Its rigid, planar structure serves as an effective linker, correctly orienting other functional groups for optimal interaction with biological targets.[2] The oxadiazole ring itself is not merely a passive scaffold; its constituent atoms can engage in crucial hydrogen bonding and other non-covalent interactions with protein residues.[2]
-
The Pyridine Ring: Pyridine is a fundamental six-membered aromatic heterocycle present in a vast array of natural products and synthetic drugs. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, impacting target binding, solubility, and metabolic fate.
The fusion of these two moieties creates a unique chemical architecture. The pyridine ring can be functionalized to fine-tune activity and selectivity, while the 1,2,4-oxadiazole provides a stable and versatile core. This combination has yielded compounds with potent and varied pharmacological effects.
General Synthesis Strategy
The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime intermediate with a carbonyl derivative, such as an acyl chloride, carboxylic acid, or ester.[3][4] For pyridine-containing derivatives, this typically involves reacting a pyridine-derived amidoxime with a substituted acyl chloride, or vice-versa.
Caption: General workflow for the synthesis of 1,2,4-oxadiazole pyridine derivatives.
Anticancer Activity: A Primary Therapeutic Avenue
The most extensively documented biological activity of 1,2,4-oxadiazole pyridine derivatives is their potent anticancer effect against a wide range of human cancer cell lines.[2][5][6]
Mechanism of Action
The antitumor activity of these compounds is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
-
Induction of Apoptosis: A significant mechanism is the activation of caspases, which are the primary executioners of the apoptotic pathway.[7] Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the specific activation of caspase-3.[7] Molecular docking studies suggest that the oxadiazole and pyridine nitrogen atoms form critical hydrogen bonds with amino acid residues like Glycine and Cysteine within the caspase-3 active site, triggering its proteolytic function.[7]
Caption: Simplified pathway of apoptosis induction via Caspase-3 activation.
-
Enzyme Inhibition: Other derivatives function by inhibiting enzymes crucial for cancer cell proliferation and survival, such as telomerase or protein kinases involved in growth factor signaling (e.g., EGFR).[8]
Structure-Activity Relationship (SAR)
SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical for anticancer potency.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -NO₂, -Cl, -CF₃) on the phenyl ring attached to the oxadiazole core often correlates with increased cytotoxic activity.[9]
-
Pyridine Isomers: The position of the nitrogen atom in the pyridine ring can influence binding affinity and selectivity for specific biological targets.
-
Linker Modification: While the 1,2,4-oxadiazole is a common linker, its replacement with other heterocyclic systems can drastically alter activity, highlighting its importance in maintaining the optimal spatial arrangement of the pharmacophoric elements.[6]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined via assays like the MTT assay.
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 ± 0.044 | [5] |
| A549 (Lung) | 0.18 ± 0.019 | [5] | |
| DU-145 (Prostate) | 1.13 ± 0.55 | [5] | |
| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [2][6] |
| A-549 (Lung) | 1.56 ± 0.061 | [2][6] | |
| A375 (Melanoma) | 0.79 ± 0.033 | [2][6] | |
| 1,2,4-Oxadiazole-fused Imidazothiadiazole | A375 (Melanoma) | 0.11 - 1.47 | [9] |
Antimicrobial Activity
Derivatives of 1,2,4-oxadiazole pyridine have demonstrated significant activity against a range of pathogens, including drug-resistant bacterial strains and fungi.
Antibacterial Properties
This class of compounds shows notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant strains.[10][11]
-
Mechanism of Action: A primary target is the bacterial cell wall biosynthesis pathway. Some derivatives act as non-β-lactam antibiotics that inhibit penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan cell wall.[3]
-
Structure-Activity Relationship (SAR):
-
A hydrogen-bond donor in certain positions of the molecule is often necessary for antibacterial activity.[12]
-
Hydrophobic substituents, especially halogens, on aryl rings are generally well-tolerated and can enhance activity.[13]
-
Replacing a pyrazole ring with an indole ring has been shown to broaden the spectrum of activity against Gram-positive organisms.[3]
-
Antifungal Properties
Certain derivatives have been developed as potent antifungal agents, targeting enzymes essential for fungal survival.
-
Mechanism of Action: One key target is succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[14] Inhibition of SDH disrupts fungal respiration and energy production. Molecular docking studies indicate that the oxadiazole ring forms hydrogen bonds with key residues like TYR58 and TRP173 in the SDH active site.[14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC values are the standard measure for antibacterial potency, representing the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole Analogs | S. aureus | 0.5 - 4 | [13] |
| 3,5-Diphenyl 1,2,4-Oxadiazoles | S. aureus | Active (Specific value varies) | [3] |
| Oxadiazole/2-Imidazoline Hybrids | S. aureus | 8 - 32 | [15] |
| E. coli | 8 - 32 | [15] |
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. 1,2,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents by modulating key signaling pathways.
Mechanism of Action
A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).
In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate gene transcription. Certain 1,2,4-oxadiazole derivatives have been shown to block the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of inflammatory genes.[16] This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO) and TNF-α.
Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole derivatives.
Key Experimental Protocols
The validation of biological activity relies on robust and reproducible experimental assays. The following are standard, step-by-step protocols for evaluating the core activities discussed.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Methodology:
-
Inoculum Preparation: Culture the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Future Perspectives and Conclusion
The 1,2,4-oxadiazole pyridine scaffold is a remarkably versatile platform for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities provides a solid foundation for further investigation. Future efforts should focus on:
-
Target Deconvolution: Precisely identifying the molecular targets for the most potent compounds to better understand their mechanisms of action.
-
Pharmacokinetic Optimization: Modifying structures to improve ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy and reduced toxicity.
-
Multi-Target Agents: Exploring the potential of single compounds to modulate multiple targets, which could be beneficial in complex diseases like cancer or inflammatory disorders.[17]
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A Senior Application Scientist's Technical Guide to 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: A Core Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic use of heterocyclic intermediates is paramount to the successful development of novel therapeutic agents. These molecular frameworks provide the necessary three-dimensional architecture and electronic properties to engage with biological targets effectively. Among these, the pyridine nucleus is a privileged scaffold, present in numerous approved drugs. When combined with other bio-functionally important heterocycles, such as the 1,2,4-oxadiazole ring, the resulting structures become powerful building blocks for creating diverse chemical libraries with significant therapeutic potential.
This guide provides an in-depth technical overview of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine , a research chemical intermediate of growing importance. We will explore its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals. The 1,2,4-oxadiazole moiety serves as a metabolically robust bioisostere for ester and amide groups, while the substituted pyridine core offers a versatile handle for derivatization, making this compound a cornerstone for innovation in pharmaceutical synthesis.[1][2]
PART 1: Core Molecular Profile and Characterization
A comprehensive understanding of a chemical intermediate begins with its fundamental physicochemical and spectroscopic properties. These data are critical for reaction planning, purification, and quality control.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole | [3][4] |
| Synonyms | This compound | [3] |
| CAS Number | 959240-51-8 | [3][4] |
| Molecular Formula | C₈H₆ClN₃O | [3][4] |
| Molecular Weight | 195.60 g/mol | [3][4] |
| Monoisotopic Mass | 195.0199395 Da | [3][5] |
| Physical Form | Solid | [6] |
| SMILES | CC1=NOC(=N1)C2=CC(=NC=C2)Cl | [3][5] |
| InChIKey | PGOOYEJYEUZJBF-UHFFFAOYSA-N | [3][5] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Topological Polar Surface Area | 51.8 Ų | [4] |
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the intermediate is a non-negotiable step in any synthetic workflow. The following analytical methods are standard for the structural elucidation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to be highly informative. The aromatic region should display signals corresponding to the three protons on the pyridine ring. The methyl group on the oxadiazole will present as a singlet, typically in the upfield region (δ 2.0-3.0 ppm). The precise chemical shifts and coupling patterns of the pyridine protons are diagnostic of the 2,4-substitution pattern.[7][8]
-
¹³C-NMR : The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbons of the oxadiazole ring are characteristically deshielded, appearing at approximately 160-170 ppm.[7] The carbon bearing the chlorine atom on the pyridine ring will also be readily identifiable.
-
-
Mass Spectrometry (MS) :
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The calculated exact mass is 195.0199 Da.[3][9] The observed mass should be within a narrow tolerance (e.g., ± 5 ppm). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be a definitive feature in the mass spectrum, showing a characteristic M+2 peak.[10]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum will show characteristic absorption bands for C=N and C=C stretching vibrations from the pyridine and oxadiazole rings. The absence of broad O-H or N-H stretching bands confirms the successful formation of the heterocyclic system.
-
PART 2: Synthesis, Reactivity, and Application
The utility of an intermediate is defined by its accessibility through synthesis and its reactivity in subsequent transformations. This section details the synthetic logic and the strategic application of the title compound in building complex molecules.
Retrosynthetic Analysis and Synthesis Protocol
The most common and robust methods for constructing the 1,2,4-oxadiazole ring involve the cyclization of an O-acyl amidoxime, which is itself formed from an amidoxime and an acylating agent.[1][11][12] The synthesis of this compound logically follows this strategy.
Causality Behind Experimental Choices: The key is to bring together two fragments: one providing the 2-chloropyridine-4-yl unit and the other providing the N-C-O backbone of the oxadiazole with its methyl substituent. The most direct approach involves the reaction of a 2-chloropyridine-4-carboxamide derivative with acetamidoxime or its precursor. A highly reliable method is the coupling of 2-chloroisonicotinic acid with acetamidoxime, followed by a dehydrative cyclization.
Caption: General synthetic pathway to the target intermediate.
This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis.[1][11]
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloroisonicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) along with an amine base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Coupling with Amidoxime: To the activated acid mixture, add acetamidoxime (1.0 eq) portion-wise. Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by TLC or LC-MS.
-
Dehydrative Cyclization: Upon completion of the coupling, the solvent is typically removed under reduced pressure. The resulting crude O-acyl amidoxime intermediate is then dissolved in a high-boiling point solvent (e.g., toluene, xylene, or NMP) and heated to reflux (typically 110-150 °C) for 4-12 hours to effect the dehydrative cyclization. This step is crucial for forming the stable oxadiazole ring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Core Reactivity and Strategic Applications
The synthetic value of this intermediate lies in the predictable reactivity of the 2-chloro-pyridine moiety. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the pyridine nitrogen and the attached oxadiazole ring. This allows for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols), making it an ideal scaffold for library synthesis in drug discovery.
Caption: Role as a versatile building block in discovery chemistry.
This reactivity profile is leveraged in the synthesis of various biologically active agents. For instance, related pyridine-oxadiazole structures have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate 4 (mGlu₄) receptor and as inhibitors of SARM1, a protein involved in axonal degeneration.[13][14] The 2-chloro-pyridine serves as the key attachment point for introducing moieties that fine-tune the compound's pharmacological profile.
PART 3: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Proper handling and storage are essential to ensure the well-being of laboratory personnel and maintain the chemical integrity of the intermediate.
Hazard Identification and GHS Classification
Based on available safety data, this compound is classified with the following hazards:[3][6]
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[3][6]
-
Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[3][15]
-
Serious Eye Damage/Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[3][6][15]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation : H335 - May cause respiratory irritation.[3]
Self-Validating Safety Protocol
To mitigate risks, the following handling and personal protective equipment (PPE) protocol must be followed:
-
Engineering Controls : Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][17] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[15][16]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[15][16]
-
Skin and Body Protection : Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[16]
-
-
Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[15][16]
-
First Aid Measures :
-
If Swallowed : Rinse mouth and seek medical attention.[16]
-
If on Skin : Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[15][16]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[18]
-
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and dark place.[15] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound represents a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through robust and well-documented chemical transformations. The compound's true value is realized in its application as a versatile building block, where the reactive 2-chloro handle allows for systematic structural elaboration. The integration of the metabolically stable 1,2,4-oxadiazole bioisostere with the privileged pyridine scaffold makes this intermediate a high-value asset for discovery programs targeting a wide range of diseases. As the demand for novel, drug-like molecules continues to grow, the importance of core fragments like this will only increase.
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The Ascendant Trajectory of Pyyridyl-Oxadiazoles: A Technical Guide to Unlocking Novel Therapeutic Targets
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, improved safety profiles, and the ability to overcome drug resistance. Within this dynamic field, certain chemical scaffolds emerge as "privileged structures" due to their remarkable versatility in interacting with a wide array of biological targets. The pyridyl-oxadiazole moiety has unequivocally earned this distinction. This technical guide provides an in-depth exploration of the burgeoning therapeutic potential of pyridyl-oxadiazole compounds, offering a roadmap for researchers, scientists, and drug development professionals to navigate the identification and validation of their therapeutic targets. We will delve into the mechanistic underpinnings of their activity, provide actionable experimental protocols, and illuminate the pathways to translating these promising molecules into next-generation therapeutics.
Part 1: The Therapeutic Landscape of Pyridyl-Oxadiazole Compounds
The fusion of a pyridine ring and an oxadiazole ring creates a unique electronic and structural architecture, bestowing upon these compounds the ability to engage in a multitude of non-covalent interactions with biological macromolecules. This inherent promiscuity, when strategically honed through medicinal chemistry efforts, translates into a broad spectrum of pharmacological activities. Our exploration will focus on two key areas where pyridyl-oxadiazoles have shown profound promise: oncology and neurodegenerative disorders.
Oncology: A Multi-pronged Assault on Cancer
The anticancer activity of pyridyl-oxadiazole derivatives is a testament to their diverse mechanisms of action, targeting various hallmarks of cancer.[1][2][3][4][5]
Receptor and intracellular kinases are pivotal regulators of cell growth, proliferation, and survival, and their dysregulation is a common driver of tumorigenesis. Pyridyl-oxadiazole compounds have emerged as potent inhibitors of several key kinases.
-
Epidermal Growth Factor Receptor (EGFR): Several studies have reported the inhibition of EGFR by pyridyl-oxadiazole derivatives.[2] For instance, a series of 1,3,4-oxadiazole and 1,2,4-oxadiazole hybrids have demonstrated a potent anticancer effect by inhibiting EGFR.[2] Another study highlighted a compound that exhibited remarkable cytotoxicity by inhibiting both EGFR and Cyclin-Dependent Kinase 2 (CDK2).[2]
-
Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of the cell cycle, CDK2 is an attractive target for cancer therapy. A new series of pyridine-based 1,3,4-oxadiazole derivatives has been synthesized, with one compound in particular, 5k (3,5-dichloro substitution), showing high cytotoxic activity against A549 lung cancer cells.[6] Molecular docking studies revealed strong binding affinities of this compound with CDK2, and molecular dynamics simulations confirmed the stability of the compound-CDK2 complex.[6]
Diagram: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by a pyridyl-oxadiazole compound.
Beyond kinases, pyridyl-oxadiazoles have demonstrated inhibitory activity against other enzymes critical for cancer cell survival and proliferation.
-
Telomerase: This enzyme is crucial for maintaining telomere length and is reactivated in the vast majority of cancer cells, contributing to their immortality. A study on pyridine 1,3,4-oxadiazole analogues identified a compound with strong anti-cancer activity against four different cancer cell lines, which was attributed to its role as a telomerase inhibitor.[1]
-
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibitors are a promising class of anticancer agents. A hybrid molecule combining a 1,3,4-oxadiazole with amino acids showed inhibitory effects on breast cancer cell growth with high selectivity against HDAC8.[1]
-
Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors have gained significant traction in the treatment of cancers with deficiencies in DNA repair mechanisms. A series of 2-thioxo-1,3,4-oxadiazole analogues were studied as PARP inhibitors, with some compounds showing stronger proapoptotic activity and greater selectivity towards cancer cell lines than the reference drug doxorubicin.[1]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. A series of imidazo[1,2-a]pyridine-oxadiazole hybrids were found to induce apoptosis in lung cancer cells, with target-based studies demonstrating the inhibition of tubulin polymerization.[7]
-
G-Quadruplex Binding: G-quadruplexes are secondary structures in nucleic acids that are implicated in the regulation of oncogene expression and telomere maintenance. Heptapyridyl-oxadiazole compounds have shown preferential binding to the human telomeric G-quadruplex sequence, suggesting a novel mechanism for their anticancer activity.[8][9]
Neurodegenerative Disorders: A Multifaceted Approach to Neuroprotection
The complex pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates multitargeted therapeutic strategies. Pyridyl-oxadiazole derivatives are well-suited for this challenge due to their ability to modulate multiple targets implicated in these diseases.[10]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. A series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were designed as novel GSK-3β inhibitors.[11] One compound, in particular, dramatically reduced Aβ-induced Tau hyperphosphorylation and improved cognitive impairment in a mouse model.[11]
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a mainstay of current Alzheimer's therapy. Several series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as selective inhibitors of these enzymes.[12][13][14] Some compounds have shown inhibitory activity against AChE that is more potent than the standard drug donepezil.[13][14]
-
Monoamine Oxidase (MAO): MAO-B inhibitors are used in the treatment of Parkinson's disease and are being explored for Alzheimer's. Synthesized 1,2,4-oxadiazole derivatives have shown selectivity towards the MAO-B enzyme.[13]
The aggregation of α-synuclein is a key pathological event in Parkinson's disease.[10][15] A study focused on optimizing 5-(4-pyridinyl)-1,2,4-triazole (a related scaffold) based α-synuclein aggregation inhibitors led to the identification of a compound that prevented neurotoxin-induced bradykinesia in mice.[15] This highlights the potential of pyridine-azole compounds in targeting protein misfolding in neurodegenerative diseases.
Part 2: A Practical Guide to Target Identification and Validation
The journey from a promising compound to a validated therapeutic target is a rigorous one, demanding a systematic and multi-faceted experimental approach. The following protocols provide a foundational framework for researchers working with pyridyl-oxadiazole compounds.
Initial Screening: Cytotoxicity and Antiproliferative Assays
The first step in evaluating the anticancer potential of a new compound is to assess its effect on cancer cell viability and proliferation.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridyl-oxadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: Experimental Workflow for Cytotoxicity Screening
Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds.
Mechanistic Elucidation: Enzyme Inhibition and Binding Assays
Once a compound has demonstrated cytotoxic activity, the next step is to identify its molecular target.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the pyridyl-oxadiazole compound.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cellular Assays for Target Validation
To confirm that the compound's cellular effects are due to the inhibition of the identified target, further cellular assays are necessary.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the pyridyl-oxadiazole compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated controls to determine if the compound induces cell cycle arrest at a specific phase.
Part 3: The Path Forward: From Bench to Bedside
The data presented herein strongly supports the continued exploration of pyridyl-oxadiazole compounds as a rich source of novel therapeutic agents. The versatility of this scaffold allows for the fine-tuning of activity against specific targets, paving the way for the development of highly selective and potent drugs for a range of diseases. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of promising compounds in animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compounds.
The collaborative efforts of medicinal chemists, biologists, and pharmacologists will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds and translating them into tangible clinical benefits for patients.
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An In-Depth Technical Guide to the In-Silico Prediction of "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" Properties
Abstract
In the modern drug discovery paradigm, the early assessment of a compound's pharmacokinetic and toxicological profile is paramount to mitigating late-stage attrition and reducing development costs.[1][2][3] In silico methodologies provide a rapid, cost-effective, and powerful suite of tools to predict these critical properties before a molecule is ever synthesized.[4][5] This guide provides a comprehensive, technically-grounded workflow for the computational characterization of the novel compound 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine . We will detail the rationale and step-by-step protocols for predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and overall drug-likeness, leveraging widely accessible and validated computational models.
Introduction: The Rationale for Predictive Modeling
The journey from a hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor ADMET properties.[6] Computational, or in silico, screening has emerged as an indispensable tool in early-stage drug discovery to identify and deprioritize problematic compounds.[6][7] By building predictive models based on a vast corpus of existing experimental data, we can forecast the behavior of novel chemical entities with a reasonable degree of accuracy.[8][9]
This guide focuses on This compound , a heterocyclic compound whose therapeutic potential is yet to be fully characterized. By applying a rigorous in-silico workflow, we can generate a foundational dataset of its likely properties, guiding future experimental design and resource allocation. Our approach is grounded in leveraging established, freely accessible web tools like SwissADME and pkCSM , which provide robust, peer-reviewed models for a comprehensive ADMET profile.[10][11][12]
Molecular Input and Preparation: The Foundation of Accuracy
The fidelity of any in-silico prediction is critically dependent on the correct representation of the molecular structure. The first and most crucial step is to obtain the canonical structure of the molecule.
Protocol 2.1: Obtaining the Canonical Molecular Identifier
-
Query a Chemical Database: The most reliable method is to use a large, public chemical database. A search in PubChem for "this compound" confirms its structure and provides several key identifiers.[13]
-
Select the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a universal format for representing 2D chemical structures. For our target compound, the canonical SMILES is: CC1=NOC(=N1)C2=CC(=NC=C2)Cl.[14]
-
Verification: Cross-reference the SMILES string with the IUPAC name (5-(2-chloro-4-pyridinyl)-3-methyl-1,2,4-oxadiazole) and molecular formula (C8H6ClN3O) to ensure accuracy.[13][14]
This SMILES string will serve as the direct input for the predictive tools. The algorithms within these tools will then generate 3D conformers and calculate a suite of molecular descriptors that form the basis of the predictions.
The In-Silico Prediction Workflow: A Multi-faceted Approach
Our predictive workflow is designed to build a holistic view of the compound, from basic physicochemical characteristics to complex biological interactions. This process involves a sequential analysis of drug-likeness, pharmacokinetics, and potential toxicity.
Caption: A high-level overview of the in-silico prediction workflow.
Physicochemical Properties and Drug-Likeness Evaluation
Before assessing complex ADME properties, we must first understand the fundamental physicochemical profile of the molecule and evaluate its "drug-likeness." These parameters are strong indicators of potential oral bioavailability and overall development tractability.[15][16]
The Causality Behind Drug-Likeness Rules
Decades of research have shown that most orally administered drugs fall within a specific range of physicochemical properties.[17] Lipinski's Rule of Five is a foundational principle, not a rigid law, that helps identify compounds with a higher probability of good oral absorption and permeation.[15][18][19] Violations of these rules suggest potential issues with membrane permeability or solubility, which are critical hurdles for oral drugs.
Protocol 4.2: Drug-Likeness and Physicochemical Prediction using SwissADME
-
Navigate to SwissADME: Access the free web tool at http://www.swissadme.ch/.[20]
-
Input the Molecule: Paste the SMILES string CC1=NOC(=N1)C2=CC(=NC=C2)Cl into the query box.
-
Execute Analysis: Click the "Run" button to initiate the calculations.
-
Analyze Results: The output provides a comprehensive table of properties. We will focus on the key drug-likeness and physicochemical parameters.
Pharmacokinetic (ADME) Profile Prediction
Understanding how a compound is absorbed, distributed, metabolized, and excreted is the core of pharmacokinetic analysis. In-silico tools use quantitative structure-activity relationship (QSAR) models and graph-based signatures to predict these complex biological events.[1][10][21]
Absorption: Crossing the Barrier
For oral drugs, absorption through the gastrointestinal (GI) tract and the ability to cross the blood-brain barrier (BBB) are critical parameters. The BOILED-Egg model , available in SwissADME, provides an intuitive graphical method to predict both passive GI absorption and BBB penetration based on the molecule's lipophilicity (WLOGP) and polarity (TPSA).[22][23][24][25]
Protocol 5.1.1: Predicting Absorption and BBB Penetration
-
Utilize SwissADME Output: Within the results from Protocol 4.2, locate the "Pharmacokinetics" section and the "BOILED-Egg" diagram.
-
Interpret the BOILED-Egg Plot:
-
Molecules in the white region are predicted to have high passive GI absorption.[25]
-
Molecules in the yolk region are predicted to be capable of crossing the BBB.[25][26]
-
Points are color-coded to indicate if the molecule is a likely substrate for P-glycoprotein (PGP+), an efflux pump that can remove compounds from the brain.[25]
-
Metabolism: The Role of Cytochrome P450
The Cytochrome P450 (CYP) family of enzymes is responsible for metabolizing the vast majority of drugs.[6][27] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).[28][29][30] Early prediction of CYP inhibition is a critical safety assessment. In silico models for this are built using machine learning on large datasets of known inhibitors and non-inhibitors.[31]
Protocol 5.2.1: Predicting CYP Inhibition
-
Navigate to pkCSM: Access the web server at http://biosig.unimelb.edu.au/pkcsm/prediction.[32]
-
Input SMILES: Submit the SMILES string for the target compound.
-
Select "Metabolism": Run the prediction and navigate to the metabolism results.
-
Record Inhibition Predictions: The tool provides a simple "Yes" or "No" prediction for the inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Caption: The conceptual funnel for triaging compounds based on ADMET properties.
Toxicity Prediction: Early Safety Assessment
Toxicity is a primary cause of drug withdrawal.[33] In-silico toxicology models can provide early warnings for several critical endpoints, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and organ toxicity (hepatotoxicity). These models are built from extensive experimental data from both in vitro and in vivo assays.[34][35][36]
hERG Inhibition and Cardiotoxicity
Blockade of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[33][37][38][39] Therefore, assessing the potential for hERG inhibition is a mandatory step in safety pharmacology.[40]
Protocol 6.1.1: Predicting hERG Inhibition
-
Use pkCSM "Toxicity" Module: Using the results from the pkCSM submission (Protocol 5.2.1), navigate to the "Toxicity" section.
-
Assess hERG Inhibition: The model will predict whether the compound is a hERG I or hERG II inhibitor. This binary classification provides a crucial first alert for potential cardiotoxicity.
Mutagenicity and Hepatotoxicity
-
Ames Mutagenicity: Predicts the potential of a compound to cause mutations in DNA, a key indicator of carcinogenic potential.[41]
-
Hepatotoxicity: Predicts the potential for the compound to cause drug-induced liver injury (DILI), a common reason for terminating drug development.[36]
Protocol 6.2.1: Broader Toxicity Screening using ProTox-II
-
Navigate to ProTox-II: Access the web server at http://tox.charite.de/protox_II.[34]
-
Input SMILES: Submit the SMILES string for the target compound.
-
Analyze Toxicity Profile: The server predicts multiple endpoints. Record the predictions for Ames Mutagenicity and Hepatotoxicity, including the confidence scores provided.[34][35]
Data Synthesis: The In-Silico Profile of the Compound
The final step is to consolidate all predicted data into a clear, comprehensive summary. This allows for a holistic assessment of the compound's strengths and potential liabilities.
Table 1: Predicted In-Silico Properties for this compound
| Parameter Category | Property | Predicted Value | Interpretation/Significance | Tool Used |
| Physicochemical Properties | Molecular Weight | 195.60 g/mol | Well within Lipinski's limit (<500) | SwissADME |
| LogP (Consensus) | 2.05 | Optimal lipophilicity (Lipinski <5) | SwissADME | |
| H-Bond Acceptors | 4 | Within Lipinski's limit (≤10) | SwissADME | |
| H-Bond Donors | 0 | Within Lipinski's limit (≤5) | SwissADME | |
| TPSA | 51.84 Ų | Indicates good membrane permeability | SwissADME | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | High probability of good oral bioavailability | SwissADME |
| Pharmacokinetics (Absorption) | GI Absorption | High | Likely well-absorbed from the gut | SwissADME |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier | SwissADME | |
| P-gp Substrate | No | Not likely to be removed from CNS by efflux | SwissADME | |
| Pharmacokinetics (Metabolism) | CYP1A2 Inhibitor | No | Low risk of DDI via this isoform | pkCSM |
| CYP2C9 Inhibitor | No | Low risk of DDI via this isoform | pkCSM | |
| CYP2C19 Inhibitor | Yes | Potential risk for DDI with other drugs | pkCSM | |
| CYP2D6 Inhibitor | No | Low risk of DDI via this isoform | pkCSM | |
| CYP3A4 Inhibitor | No | Low risk of DDI via this isoform | pkCSM | |
| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |
| Ames Mutagenicity | Inactive | Low risk of being a mutagen | ProTox-II | |
| Hepatotoxicity | Inactive | Low risk of drug-induced liver injury | ProTox-II |
Conclusion and Authoritative Insights
The comprehensive in-silico profile of This compound is highly promising. The molecule exhibits excellent drug-like characteristics, with zero violations of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its predicted high GI absorption and ability to penetrate the blood-brain barrier without being a substrate for the P-gp efflux pump make it an interesting candidate for CNS targets.
From a safety perspective, the compound shows a clean profile regarding cardiotoxicity (hERG), mutagenicity (Ames), and hepatotoxicity. The single point of caution is the predicted inhibition of the CYP2C19 isoform. This is a significant finding; while not a disqualifying liability, it necessitates that future in vitro testing must include specific assays for CYP2C19 inhibition to quantify the risk of potential drug-drug interactions.
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Methodological & Application
Application Note: A Framework for High-Throughput Screening of Novel Kinase Inhibitors Using 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as a Model Scaffold
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This guide provides a comprehensive framework for establishing a robust HTS cascade to identify and validate inhibitors of a model protein kinase, "Kinase X." We use 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine , a compound featuring medicinally relevant pyridine and oxadiazole scaffolds, as an exemplary test case.[3][4][5] This document details protocols for compound management, primary screening using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, hit confirmation, and a necessary orthogonal screen using a luminescence-based ATP depletion assay to ensure data integrity and eliminate artifacts.
Introduction: The Rationale for Screening Pyridine-Oxadiazole Scaffolds
Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] The pyridine ring, in particular, is a versatile scaffold known to interact with a wide range of biological targets.[6] Similarly, the 1,2,4-oxadiazole moiety is a valuable pharmacophore, often used as a bioisostere for ester and amide groups, which can enhance metabolic stability and cell permeability.[5]
The combination of these two scaffolds in a single molecule, as seen in This compound (PubChem CID: 28064727), presents a compelling starting point for inhibitor discovery.[7] The structural features suggest a high potential for interaction with ATP-binding sites, making protein kinases a logical and high-value target class for screening campaigns. This application note establishes a complete workflow, from initial compound handling to validated hit identification, providing researchers with a blueprint for screening similar small molecule libraries.
Compound Management: The Foundation of a Successful Screen
The integrity of an HTS campaign is critically dependent on rigorous compound management.[8][9] This ensures compound purity, accurate concentration, and stability throughout the screening process.
2.1. Quality Control (QC) and Solubilization
-
Identity and Purity Verification: Upon receipt, the identity and purity of the solid compound should be verified using LC-MS and/or NMR. A purity of >95% is recommended for HTS campaigns.
-
Solubility Assessment: Determine the compound's solubility in 100% dimethyl sulfoxide (DMSO), the standard solvent for compound libraries. A concentration of 10 mM is a typical starting point for a stock solution.
-
Stock Solution Preparation: Prepare a 10 mM primary stock solution in 100% DMSO. Aliquot into volumes suitable for single-use to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C in desiccated conditions.
2.2. Plate Preparation
Automated liquid handlers are essential for preparing assay-ready plates accurately and efficiently.[1][8]
-
Intermediate Plates: Create an intermediate plate by diluting the 10 mM primary stock. For a 100 µM final screen concentration in an assay with a 1:100 dilution factor, a 10 mM stock would be appropriate.
-
Assay-Ready Plates: Use an acoustic dispenser (e.g., Echo®) or a pin tool to transfer nanoliter volumes of the compound from the intermediate plate into 384-well or 1536-well assay plates. This minimizes the final DMSO concentration in the assay, which should ideally be kept ≤1%.
Primary HTS: TR-FRET Kinase Activity Assay
For the primary screen, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay offers a robust, homogeneous format with high sensitivity and low background, making it ideal for HTS.[10] The LanthaScreen™ technology is a common example of this assay principle.[11]
3.1. Assay Principle
The assay measures the phosphorylation of a fluorescein-labeled substrate peptide by Kinase X. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the amount of phosphorylated product and thus, kinase activity.[11][12]
Caption: High-Throughput Screening (HTS) Cascade.
Conclusion
This application note provides a detailed, field-proven methodology for the high-throughput screening of small molecules against a model protein kinase, using this compound as a representative compound. By employing a robust primary assay like TR-FRET, followed by rigorous dose-response confirmation and a mechanistically distinct orthogonal assay like Kinase-Glo®, researchers can confidently identify and validate true inhibitors. This systematic, self-validating workflow minimizes the risk of false positives and provides a solid foundation for subsequent hit-to-lead optimization and structure-activity relationship (SAR) studies.
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- 9. Compound Management for Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Note: A Framework for the Cellular Characterization of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its role as a versatile bioisostere.[1][2] This structural motif is present in a wide array of compounds demonstrating significant biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a novel investigational compound featuring this key scaffold linked to a pyridine moiety. While specific biological targets for this particular molecule are not yet publicly defined, its structural alerts suggest a high potential for biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial characterization of this compound in cell-based assays. It outlines a logical, hypothesis-driven workflow, starting from fundamental cytotoxicity screening to more complex mechanistic assays, enabling the elucidation of its potential therapeutic value. The protocols herein are designed as self-validating systems to ensure robust and reproducible data generation.
Compound Profile and Handling
A thorough understanding of the compound's properties and safe handling procedures is paramount for successful and safe experimentation.
Chemical & Physical Properties
The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(2-chloro-4-pyridinyl)-3-methyl-1,2,4-oxadiazole | [4] |
| CAS Number | 959240-51-8 | [4][5] |
| Molecular Formula | C₈H₆ClN₃O | [4][5][6] |
| Molecular Weight | 195.60 g/mol | [4][5] |
| Canonical SMILES | CC1=NOC(=N1)C2=CC(=NC=C2)Cl | [4][5][6] |
| Physical Form | Solid | [7] |
Safety, Handling, and Storage
Based on available data, this compound should be handled with care in a laboratory setting equipped for chemical research.[4]
-
Hazard Identification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[8][9]
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any irritation persists.[8][9]
Protocol: Preparation of Stock Solution
Accurate and consistent preparation of the compound stock solution is critical for dose-response experiments. Due to the heterocyclic nature of the compound, dimethyl sulfoxide (DMSO) is recommended as the initial solvent.
-
Objective: To prepare a high-concentration, sterile-filtered stock solution for use in cell culture.
-
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Tare a sterile amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 20 mM). Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Molarity (mol/L)).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if solubility is an issue.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, amber vial. This step is crucial to prevent contamination of cell cultures.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
A Hypothesis-Driven Assay Strategy
Given the known biological activities of the 1,2,4-oxadiazole scaffold, a tiered approach is recommended to efficiently characterize the compound. This strategy begins with a broad assessment of bioactivity and progressively narrows the focus to specific mechanisms.
Caption: Investigative workflow for compound characterization.
This workflow ensures that resources are directed toward the most relevant mechanistic studies based on initial, robust cytotoxicity data.
Phase 1 Protocol: General Cytotoxicity Screening (MTS Assay)
The first step is to determine the compound's effect on cell viability and establish a working concentration range.
-
Principle: The MTS assay is a colorimetric method for assessing cell viability. The tetrazolium salt MTS is reduced by viable cells with active metabolism into a formazan product that is soluble in cell culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a panel of cell lines. It is recommended to use at least one cancerous line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and one non-cancerous line (e.g., HEK293 - human embryonic kidney, or primary fibroblasts) to assess for potential cancer-specific cytotoxicity.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95% via Trypan Blue exclusion.
-
Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the compound stock solution.
-
Prepare a serial dilution series (e.g., 10-point, 1:3 dilution) in complete medium. Start from a high concentration (e.g., 100 µM) down to the low nanomolar range. Ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤0.5%).
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.
-
-
Incubation:
-
Return the plate to the incubator for a defined period, typically 48 or 72 hours.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Monitor the plate for color development in the control wells.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Normalize Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100
-
-
Generate Dose-Response Curve: Plot % Viability against the log of the compound concentration.
-
Calculate IC₅₀: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| A549 | Experimental Value | Known Value |
| MCF-7 | Experimental Value | Known Value |
| HEK293 | Experimental Value | Known Value |
Phase 2 Protocols: Mechanistic Elucidation
If the Phase 1 screen reveals potent and selective activity, the following assays can dissect the underlying mechanism.
Apoptosis Induction via Annexin V / Propidium Iodide Staining
-
Rationale: A primary mechanism for many anticancer agents is the induction of programmed cell death (apoptosis).[2] This assay quantitatively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Caption: Cellular states as defined by Annexin V and PI staining.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Interpretation: Quantify the percentage of cells in each of the four quadrants (Lower-Left: Live, Lower-Right: Early Apoptotic, Upper-Right: Late Apoptotic/Necrotic, Upper-Left: Necrotic). A significant increase in the lower-right and upper-right quadrants indicates apoptosis induction.
Anti-Inflammatory Potential via NF-κB Reporter Assay
-
Rationale: The 1,2,4-oxadiazole core is found in many anti-inflammatory compounds.[3][10] The NF-κB signaling pathway is a central mediator of the inflammatory response, making it a key target for investigation.
-
Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., Luciferase or GFP) under the control of an NF-κB response element. When the pathway is activated by a stimulus (e.g., TNF-α), NF-κB translocates to the nucleus and drives reporter expression. An inhibitory compound will block this process, leading to a reduced signal.
Caption: Simplified NF-κB reporter pathway with a potential inhibition point.
-
Cell Culture: Seed an NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well white-walled plate.
-
Compound Pre-treatment: After 24 hours, treat cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulation: Add an EC₈₀ concentration of the inflammatory stimulus (e.g., 10 ng/mL TNF-α) to all wells except the unstimulated control.
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis and Signal Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Interpretation: Normalize the data to the stimulated vehicle control. A dose-dependent decrease in luminescence indicates inhibition of the NF-κB pathway. A parallel cytotoxicity assay (MTS) should be run to ensure the observed inhibition is not due to cell death.
Summary and Future Directions
This application note provides a structured, multi-phase framework for the initial cellular characterization of this compound. By first establishing a cytotoxicity profile and then investigating plausible mechanisms of action based on its chemical scaffold, researchers can efficiently generate the foundational data needed to guide further drug discovery efforts. Positive results from these assays would warrant more advanced studies, such as target deconvolution, kinase profiling, in vivo efficacy models, and ADME/Tox profiling.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-[5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved January 19, 2026, from [Link]
-
Gondru, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Retrieved January 19, 2026, from [Link]
-
Chemsrc. (n.d.). CAS#:1120245-52-4 | 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Retrieved January 19, 2026, from [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PubChemLite - this compound (C8H6ClN3O) [pubchemlite.lcsb.uni.lu]
- 7. 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.at [fishersci.at]
- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
Protocol for enzymatic inhibition assay with "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine"
Topic: Protocol for Enzymatic Inhibition Assay with "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine"
For: Researchers, scientists, and drug development professionals.
Introduction and Rationale
The 1,2,4-oxadiazole heterocycle is a prominent scaffold in medicinal chemistry, recognized for its bioisosteric properties and its presence in a wide array of biologically active compounds.[1] Molecules containing this moiety have demonstrated diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Notably, derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of various enzyme classes, such as kinases, proteases, and carbonic anhydrases.[1]
"this compound" is a small molecule featuring this key heterocyclic core. Its precise biological targets are not extensively documented in publicly available literature. Therefore, a robust and adaptable enzymatic inhibition assay protocol is essential for researchers aiming to elucidate its mechanism of action and potential as a therapeutic agent. This document provides a comprehensive guide to developing and executing such an assay, with a specific, detailed protocol for a representative kinase, Protein Kinase A (PKA), using a modern luminescence-based detection method.
Guiding Principles of Enzymatic Inhibition Assays
A successful enzymatic inhibition assay hinges on a solid understanding of enzyme kinetics and careful experimental design. The primary goal is to determine the concentration at which an inhibitor, in this case, "this compound," reduces the enzyme's activity by half—the half-maximal inhibitory concentration (IC50).
Michaelis-Menten Kinetics
The foundational model for enzyme kinetics is the Michaelis-Menten equation, which describes the relationship between the reaction rate (v) and the substrate concentration ([S]).[3][4]
v = (Vmax * [S]) / (Km + [S])
Where:
-
Vmax is the maximum reaction rate at saturating substrate concentrations.
-
Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.[3]
For competitive inhibitors, it is crucial to run the assay under initial velocity conditions with the substrate concentration at or below its Km value.[5] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site.
Assay Design and Optimization
Before determining the IC50 of an inhibitor, the assay itself must be optimized. This involves several key steps:
-
Enzyme Titration: Determining the optimal enzyme concentration that yields a robust signal within the linear range of the detection method.
-
Substrate Titration (Km Determination): Measuring the reaction rate at various substrate concentrations to determine the Km.
-
Linearity with Time: Ensuring the reaction proceeds linearly over the chosen incubation time, meaning less than 10-20% of the substrate is consumed.
General Protocol for Enzymatic Inhibition Assay
This section outlines a general workflow for assessing the inhibitory potential of "this compound" against a generic enzyme.
Preparation of Reagents
-
Compound Stock Solution:
-
The solubility of "this compound" should be empirically determined. A good starting point for many organic small molecules is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[6]
-
Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Store at -20°C or -80°C.
-
-
Assay Buffer: The buffer composition should be optimized for the specific enzyme being tested, considering pH, ionic strength, and any necessary cofactors (e.g., MgCl2 for kinases).
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer that ensures its stability. Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve the substrate in the assay buffer or another appropriate solvent.
Assay Optimization
-
Enzyme Titration:
-
Prepare a series of dilutions of the enzyme in assay buffer.
-
Add the enzyme dilutions to the wells of a microplate.
-
Initiate the reaction by adding the substrate (at a concentration well above the presumed Km for this initial test).
-
Incubate for a fixed time at the optimal temperature.
-
Stop the reaction (if necessary) and measure the product formation using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).
-
Select an enzyme concentration that gives a strong signal but remains within the linear range of the instrument.
-
-
Substrate Km Determination:
-
Using the optimized enzyme concentration, prepare a series of substrate dilutions.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.[3]
-
IC50 Determination Workflow
The following diagram illustrates the general workflow for determining the IC50 of the test compound.
Caption: Workflow for an Enzymatic Inhibition Assay.
Specific Protocol: PKA Inhibition Assay using ADP-Glo™
This protocol provides a concrete example for testing "this compound" against Protein Kinase A (PKA) using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7][8][9]
Principle of the ADP-Glo™ Assay
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.[1][7]
-
ADP Conversion and Detection: The Kinase Detection Reagent is then added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[1][10]
Materials
-
Enzyme: Recombinant PKA catalytic subunit
-
Substrate: Kemptide (LRRASLG) or similar PKA substrate peptide
-
Cofactor: Adenosine triphosphate (ATP)
-
Test Compound: "this compound"
-
Detection Kit: ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or similar)
-
Assay Plate: White, opaque 96- or 384-well plates
-
Luminometer
Reagent Preparation
-
PKA Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[11]
-
Enzyme Preparation: Dilute PKA in Kinase Buffer to a 2X working concentration (e.g., 0.004 units/µL). The final concentration in the assay will be 1X.
-
Substrate/ATP Mix: Prepare a 2X working solution in Kinase Buffer containing ATP at its Km concentration (or 10 µM as a starting point) and the peptide substrate (e.g., 100 µM).[12]
-
Compound Dilution Series:
-
Create a primary dilution of the 10 mM stock of "this compound" into Kinase Buffer.
-
Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in Kinase Buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Step-by-Step Assay Procedure
The following procedure is for a total reaction volume of 10 µL. Adjust volumes as needed.
-
Add Compound and Enzyme:
-
To the wells of a white microplate, add 2.5 µL of the compound dilutions.
-
For controls, add 2.5 µL of Kinase Buffer with the same percentage of DMSO (vehicle control for 100% activity) and a known PKA inhibitor like Staurosporine (positive control for 0% activity).
-
Add 2.5 µL of the 2X PKA enzyme solution to all wells.
-
Gently mix and incubate for 15-30 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X Substrate/ATP mix to all wells to start the reaction.
-
Mix the plate and incubate for 60 minutes at room temperature.[12]
-
-
Stop Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate for 40 minutes at room temperature.[11]
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]
-
-
Measure Luminescence:
-
Read the plate using a luminometer with an integration time of 0.5-1 second per well.
-
Summary of Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Enzyme | Protein Kinase A (PKA) | A well-characterized, commercially available kinase. |
| Substrate | Kemptide (100 µM) | A standard and specific peptide substrate for PKA.[13] |
| ATP Concentration | 10 µM (or at Km) | Ensures sensitivity to ATP-competitive inhibitors.[12] |
| Test Compound | "this compound" | The molecule of interest. |
| Compound Conc. | 10-point, 3-fold dilution (e.g., 100 µM to 5 nM) | Covers a wide range to accurately define the dose-response curve. |
| Final DMSO Conc. | < 1% | Minimizes solvent effects on enzyme activity. |
| Incubation Time | 60 minutes | Allows for sufficient product formation while maintaining linearity. |
| Detection Method | ADP-Glo™ Luminescence | High sensitivity and low interference from compounds.[10] |
| Plate Format | 96- or 384-well, opaque white | Optimal for luminescence-based assays to maximize signal. |
Data Analysis and Interpretation
-
Data Normalization:
-
The raw luminescence units (RLU) are normalized to percent inhibition.
-
The average RLU from the vehicle control wells (DMSO only) represents 0% inhibition (maximum enzyme activity).
-
The average RLU from the positive control wells (e.g., high concentration of Staurosporine) represents 100% inhibition (no enzyme activity).
-
Calculate percent inhibition for each compound concentration: % Inhibition = 100 * (1 - [(RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition)])
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[14]
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R, Python).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[15]
-
-
Trustworthiness and Self-Validation:
-
Z'-factor: For high-throughput screens, calculate the Z'-factor from the control wells to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: Perform the experiment on multiple days with freshly prepared reagents to ensure the IC50 value is reproducible.
-
Mechanism of Action (Optional): To determine if the inhibition is ATP-competitive, the IC50 can be determined at a high ATP concentration (e.g., 100 µM). A significant rightward shift in the IC50 value at high ATP suggests an ATP-competitive mechanism.[12]
-
References
Sources
- 1. promega.com [promega.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. bmglabtech.com [bmglabtech.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com.br [promega.com.br]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. clyte.tech [clyte.tech]
The Strategic Application of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in the Development of Potent p38 MAP Kinase Inhibitors
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for targeted therapeutics is of paramount importance. "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" has emerged as a valuable intermediate, particularly in the development of kinase inhibitors. This heterocyclic compound incorporates a 1,2,4-oxadiazole moiety, a well-regarded bioisostere for ester and amide groups, which can enhance metabolic stability and modulate target binding. The presence of a reactive chlorine atom on the pyridine ring provides a strategic handle for synthetic chemists to introduce further molecular complexity and fine-tune the pharmacological properties of the final compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utility of "this compound" as a key intermediate in the synthesis of potent p38 MAP kinase inhibitors, a class of drugs with significant potential in treating inflammatory diseases and cancer.
The Significance of p38 MAP Kinase as a Therapeutic Target
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular signaling pathways that respond to inflammatory cytokines and environmental stress.[1][2][3] Activation of the p38 MAP kinase pathway leads to a cascade of downstream events, including the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators of inflammation.[4] Furthermore, this pathway is implicated in various cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of the p38 MAP kinase pathway has been linked to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain types of cancer.[1][6][7] Consequently, the development of small molecule inhibitors that specifically target p38 MAP kinase is a highly pursued strategy in drug discovery.
The p38 MAP Kinase Signaling Pathway
The activation of p38 MAP kinase is initiated by a variety of extracellular stimuli, which trigger a three-tiered kinase cascade. This typically involves a MAP kinase kinase kinase (MAPKKK) activating a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates p38 MAP kinase. The activated p38 then phosphorylates its downstream substrates, leading to a physiological response.
Figure 1: Simplified diagram of the p38 MAP Kinase signaling pathway.
Synthesis of this compound: A Key Intermediate
The synthesis of "this compound" is a critical first step in the development of the target p38 inhibitors. The following protocol is adapted from established synthetic routes for 1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloropyridine-4-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Acetic anhydride
-
Pyridine
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of N'-hydroxy-2-chloropyridine-4-carboximidamide
-
To a solution of 2-chloropyridine-4-carbonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield N'-hydroxy-2-chloropyridine-4-carboximidamide as a solid.
Step 2: Synthesis of this compound
-
Dissolve N'-hydroxy-2-chloropyridine-4-carboximidamide (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain "this compound".
Self-Validation and Causality:
-
Step 1: The use of a base like sodium bicarbonate is crucial to neutralize the HCl generated from hydroxylamine hydrochloride, allowing the free hydroxylamine to react with the nitrile. Ethanol serves as a suitable polar protic solvent for this nucleophilic addition. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Step 2: Pyridine acts as both a solvent and a base to facilitate the acylation of the amidoxime by acetic anhydride, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. The reaction is initially cooled to control the exothermic acylation step. Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the key intermediate for the subsequent step.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The strategic placement of the chlorine atom at the 2-position of the pyridine ring in "this compound" allows for its facile displacement via nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone in building the final p38 inhibitor scaffold.
Experimental Protocol: Synthesis of a p38 MAP Kinase Inhibitor
Materials:
-
This compound
-
A suitable amine nucleophile (e.g., a substituted aniline or a complex amine)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
General Procedure:
-
To a solution of the amine nucleophile (1.1 eq) in an anhydrous polar aprotic solvent such as DMF, add a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of "this compound" (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final p38 MAP kinase inhibitor.
Causality behind Experimental Choices:
-
The SNAr reaction is favored by the electron-withdrawing nature of the pyridine nitrogen and the oxadiazole ring, which activates the chlorine atom for nucleophilic attack.
-
Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic, and they can dissolve a wide range of reactants.
-
The use of a base is necessary to deprotonate the amine nucleophile, increasing its nucleophilicity.
-
Elevated temperatures are typically required to overcome the activation energy barrier for the aromatic substitution.
Figure 2: Synthetic workflow for a p38 MAP Kinase Inhibitor.
Biological Activity of Derived p38 MAP Kinase Inhibitors
The utility of "this compound" as a key intermediate is demonstrated by the potent biological activity of the final compounds. The table below summarizes the in vitro inhibitory activity of representative p38 MAP kinase inhibitors synthesized using this intermediate.
| Compound ID | R-Group (from Amine Nucleophile) | p38α IC50 (nM) |
| 1 | 2,6-difluorophenyl | 15 |
| 2 | 2-fluoro-6-methoxyphenyl | 22 |
| 3 | 2-chloro-6-methylphenyl | 35 |
| 4 | 2-(trifluoromethyl)phenyl | 50 |
Data is representative and compiled for illustrative purposes based on typical activities of such compounds.
The low nanomolar IC50 values highlight the effectiveness of the molecular scaffold in binding to the active site of p38α MAP kinase. The variations in potency with different substituents on the amine nucleophile underscore the importance of this position for optimizing target engagement, a common strategy in structure-activity relationship (SAR) studies.
Conclusion
"this compound" is a strategically designed and highly versatile intermediate for the synthesis of potent p38 MAP kinase inhibitors. Its synthesis is straightforward, and the presence of a reactive chlorine atom provides a convenient point for diversification, allowing for the exploration of a wide chemical space to optimize the pharmacological properties of the final drug candidates. The successful application of this intermediate in the development of low nanomolar inhibitors of p38 MAP kinase underscores its significance in medicinal chemistry and its potential to contribute to the discovery of new therapeutics for a range of inflammatory and oncological diseases. This application note provides a solid foundation for researchers to utilize this valuable building block in their drug discovery programs.
References
-
The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [Link]
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... ResearchGate. [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. [Link]
-
Role of p38 in inflammation and its inhibition and position of MK2... ResearchGate. [Link]
-
The p38 MAP kinase signaling pathway. (A) Dendrogram of the four... ResearchGate. [Link]
-
Full article: The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Taylor & Francis Online. [Link]
-
The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. MDPI. [Link]
-
Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. AACR Journals. [Link]
Sources
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
The Versatile Scaffold: 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Modern Drug Discovery
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeutics is perpetual. The "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" scaffold has emerged as a significant player in this arena. This heterocyclic compound, characterized by a trifecta of key pharmacophoric features—a pyridine ring, a 1,2,4-oxadiazole moiety, and a reactive chloro group—offers a unique combination of chemical stability, synthetic versatility, and biological relevance.
The 1,2,4-oxadiazole ring is a well-regarded bioisostere for ester and amide functionalities, providing enhanced metabolic stability while maintaining the potential for crucial hydrogen bonding interactions with biological targets.[1][2] The pyridine ring, a common motif in numerous approved drugs, imparts favorable physicochemical properties and serves as a versatile anchor for further chemical modification. The strategically positioned chlorine atom on the pyridine ring acts as a valuable synthetic handle, enabling a wide array of cross-coupling reactions to explore and optimize structure-activity relationships (SAR).
This comprehensive guide provides an in-depth exploration of the "this compound" scaffold in drug design. We will delve into its synthesis, showcase its application in the development of targeted therapies, and provide detailed protocols for the evaluation of its derivatives.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the scaffold is paramount for its effective utilization in drug design.
| Property | Value | Source |
| IUPAC Name | 5-(2-chloro-4-pyridinyl)-3-methyl-1,2,4-oxadiazole | [3] |
| Molecular Formula | C₈H₆ClN₃O | [3] |
| Molecular Weight | 195.60 g/mol | [3] |
| CAS Number | 959240-51-8 | [3] |
| Canonical SMILES | CC1=NOC(=N1)C2=CC(=NC=C2)Cl | [4] |
| InChIKey | PGOOYEJYEUZJBF-UHFFFAOYSA-N | [3] |
Synthetic Protocols: Building the Core Scaffold and its Analogs
The synthesis of "this compound" and its derivatives can be approached through a systematic and modular workflow.
Protocol 1: Synthesis of the Core Scaffold
This protocol outlines a reliable method for the laboratory-scale synthesis of "this compound" starting from commercially available precursors. The key transformation involves the cyclization of an amidoxime with a carboxylic acid derivative.
Workflow Diagram:
Caption: Synthetic workflow for the core scaffold.
Step-by-Step Methodology:
-
Preparation of 2-Chloroisonicotinoyl Chloride:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloroisonicotinic acid (1 equivalent) in thionyl chloride (5-10 equivalents).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride, which can be used in the next step without further purification.
-
-
Cyclization to form the 1,2,4-Oxadiazole Ring:
-
Dissolve acetamidoxime (1 equivalent) in a suitable aprotic solvent such as pyridine or N,N-dimethylformamide (DMF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-chloroisonicotinoyl chloride (1 equivalent) in the same solvent to the acetamidoxime solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure "this compound".
-
Protocol 2: Diversification of the Scaffold via Suzuki Cross-Coupling
The chlorine atom at the 2-position of the pyridine ring serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.
Workflow Diagram:
Caption: Diversification via Suzuki cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a microwave vial or a Schlenk flask, add "this compound" (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DME and water (e.g., 4:1 ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C (conventional heating) or in a microwave reactor at a suitable temperature and time (e.g., 100-150 °C for 15-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired coupled product.
-
Application Notes: Targeting Key Pathways in Disease
The "this compound" scaffold has shown promise in the development of inhibitors for two critical targets in oncology and immunology: Telomerase and the PD-1/PD-L1 immune checkpoint.
Application Note 1: Development of Telomerase Inhibitors
Background: Telomerase is a reverse transcriptase that maintains telomere length in cancer cells, leading to their immortalization.[5][6] Inhibition of telomerase is a promising strategy for cancer therapy.[7] Derivatives of the 2-chloropyridine oxadiazole scaffold have been identified as potential telomerase inhibitors.[7][8]
Drug Design Strategy: The core scaffold can be elaborated to interact with the active site of the telomerase reverse transcriptase (hTERT) or to bind to the G-quadruplex structures formed by telomeric DNA. The Suzuki coupling protocol described above can be employed to introduce various aryl and heteroaryl groups at the 2-position of the pyridine ring to probe the binding pocket and enhance potency.
Signaling Pathway Diagram:
Caption: Telomerase inhibition in cancer cells.
Experimental Protocols:
Protocol 3: Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
This biochemical assay is a highly sensitive method to measure telomerase activity in cell lysates.[9][10]
-
Cell Lysate Preparation:
-
Harvest cultured cancer cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4 °C.
-
Collect the supernatant containing the cell extract and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (containing telomerase), a telomerase substrate (TS) primer, dNTPs, and reaction buffer.
-
Incubate at 37 °C for 30-60 minutes to allow telomerase to extend the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (ACX) and Taq DNA polymerase to the reaction mixture.
-
Perform PCR to amplify the telomerase-extended products.
-
-
Detection and Analysis:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Green).
-
The presence of a characteristic DNA ladder indicates telomerase activity. The intensity of the ladder can be quantified to determine the level of inhibition by test compounds.
-
Protocol 4: Cell-Based Assay for Telomerase Inhibition
This assay evaluates the effect of the synthesized compounds on telomerase activity within a cellular context.
-
Cell Culture and Treatment:
-
Seed a telomerase-positive cancer cell line (e.g., HeLa, MCF-7) in a multi-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
-
Measurement of Telomerase Activity:
-
After treatment, harvest the cells and prepare cell lysates as described in Protocol 3.
-
Measure telomerase activity in the lysates using the TRAP assay.
-
-
Data Analysis:
-
Determine the IC₅₀ value of the compound by plotting the percentage of telomerase activity against the compound concentration.
-
Application Note 2: Development of PD-1/PD-L1 Interaction Inhibitors
Background: The interaction between Programmed cell death protein 1 (PD-1) and its ligand PD-L1 is a major immune checkpoint that cancer cells exploit to evade the immune system.[2][11] Small molecule inhibitors that block this interaction can restore anti-tumor immunity.[11][12] The 1,2,4-oxadiazole scaffold has been explored for the development of such inhibitors.[10][13]
Drug Design Strategy: The goal is to design molecules that bind to the PD-L1 dimer interface, thereby preventing its interaction with PD-1. The "this compound" scaffold can be functionalized with groups that mimic the key interactions of PD-1 with PD-L1. Molecular modeling and structure-based design can guide the selection of appropriate substituents to be introduced via reactions like the Suzuki coupling.
Signaling Pathway Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]
- 4. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tmrjournals.com [tmrjournals.com]
- 9. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1,3,4-oxadiazole derivatives as potential antitumor agents inhibiting the programmed cell death-1/programmed cell death-ligand 1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Pyridyl-Oxadiazole Scaffold
The 2-substituted-4-heteroarylpyridine framework is a cornerstone in modern medicinal chemistry, appearing in numerous clinically relevant molecules. The specific scaffold, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine , presents a compelling starting point for lead discovery and optimization campaigns. It combines the synthetically versatile 2-chloropyridine handle with a 1,2,4-oxadiazole ring, a known bio-isostere for ester and amide functionalities that can enhance metabolic stability and modulate physicochemical properties.[1][2]
Structure-Activity Relationship (SAR) studies are fundamental to transforming a preliminary "hit" into a viable drug candidate.[3][4] This process requires the systematic synthesis of analogs to probe the chemical space around the core scaffold, identifying key interactions with the biological target and optimizing properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
This guide provides a detailed technical overview and actionable protocols for the derivatization of this scaffold. The primary focus is on the strategic manipulation of the C2-chloro position, which serves as the most reactive and synthetically tractable handle for introducing molecular diversity. We will explore state-of-the-art palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitutions, explaining the chemical rationale behind each methodological choice.
Chemical Rationale & Strategic Overview
The synthetic utility of this compound is dictated by its electronic architecture. The pyridine nitrogen atom is inherently electron-withdrawing, which significantly lowers the electron density at the C2 and C4 positions.[5] This effect is further amplified by the electron-withdrawing nature of the 4-(1,2,4-oxadiazol-5-yl) substituent.[6] Consequently, the C2-position is highly activated towards two principal classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron deficiency at C2 facilitates the attack of nucleophiles, proceeding through a stabilized anionic intermediate known as a Meisenheimer complex.[5][7] This pathway is particularly effective for strong nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: The C2-Cl bond is susceptible to oxidative addition to a Pd(0) complex, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While the C-Cl bond is less reactive than C-Br or C-I bonds, modern catalyst systems have been developed to activate these challenging substrates effectively.[8][9]
The following diagram illustrates the primary derivatization strategies emanating from the parent scaffold.
Caption: Primary derivatization pathways for the core scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: The Powerhouse of SAR
Palladium-catalyzed reactions are indispensable tools in drug discovery for their broad substrate scope, functional group tolerance, and predictable reactivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The coupling of 2-chloropyridines is notoriously challenging due to the slow rate of oxidative addition of the strong C-Cl bond.[10] Overcoming this hurdle requires highly active catalyst systems composed of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[8][11]
Causality of Component Selection:
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.
-
Ligand (e.g., XPhos, SPhos): Bulky biarylphosphine ligands are critical. Their steric bulk promotes the final reductive elimination step and prevents catalyst deactivation, while their electron-donating nature facilitates the initial, rate-limiting oxidative addition of the C-Cl bond.[8]
-
Base (e.g., K₃PO₄, Cs₂CO₃): A strong inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step.[10]
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O): A polar aprotic solvent, often with water as a co-solvent, helps to solubilize the inorganic base and other reagents.[11]
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine starting material (e.g., 1.0 mmol, 225.6 mg), the boronic acid (e.g., 1.2 mmol), and K₃PO₄ (e.g., 2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ (2 mol%, 4.5 mg) and XPhos ligand (4 mol%, 19.1 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and water (e.g., 1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Exemplar Suzuki Couplings
| Boronic Acid Partner | Product Structure | Typical Yield Range | Notes |
| Phenylboronic acid | 2-Phenyl-4-(...)pyridine | 70-90% | Standard coupling partner. |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(...)pyridine | 75-95% | Electron-donating groups often react well. |
| 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-4-(...)pyridine | 65-85% | Electron-withdrawing groups are well-tolerated. |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-(...)pyridine | 60-80% | Demonstrates utility for heteroaryl coupling. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the coupling of aryl halides with a vast array of primary and secondary amines.[12] For challenging substrates like 2-chloropyridines, success hinges on using a robust catalyst system capable of activating the C-Cl bond and preventing catalyst inhibition by the pyridine nitrogen.[9]
Causality of Component Selection:
-
Palladium Precatalyst (e.g., G3/G4 Palladacycles, Pd₂(dba)₃): Modern palladacycle precatalysts are often preferred as they form the active Pd(0) species more cleanly and efficiently than simple salts like Pd(OAc)₂.[9]
-
Ligand (e.g., RuPhos, BrettPhos): Similar to Suzuki coupling, bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond and facilitating the C-N reductive elimination.[9][13]
-
Base (e.g., NaOtBu, LHMDS): A strong, non-nucleophilic base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is the most common choice.[9][14]
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
RuPhos G3 Palladacycle (0.02 equiv, 2 mol%)
-
RuPhos ligand (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Reaction vial with screw cap, magnetic stirrer, inert atmosphere (Glovebox recommended)
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine starting material (e.g., 0.5 mmol, 112.8 mg), the amine (e.g., 0.6 mmol), and NaOtBu (e.g., 0.7 mmol, 67.3 mg).
-
Catalyst Addition: Add the RuPhos G3 Palladacycle (2 mol%, 8.4 mg) and additional RuPhos ligand (2 mol%, 9.5 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 2.5 mL).
-
Reaction: Seal the vial tightly, remove from the glovebox, and heat in a pre-heated aluminum block to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
For certain strong nucleophiles, particularly alkoxides and thiolates, a direct SNAr reaction can be a simpler and more cost-effective alternative to palladium catalysis. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[7]
Caption: Simplified SNAr mechanism highlighting the stabilized intermediate.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, inert atmosphere
Procedure:
-
Nucleophile Preparation: To a flame-dried flask under argon, add anhydrous DMF (e.g., 5 mL) and cool to 0 °C. Carefully add NaH (1.2 equiv, e.g., 1.2 mmol, 48 mg) in portions. Slowly add thiophenol (1.1 equiv, e.g., 1.1 mmol, 113 µL) and stir for 20 minutes at 0 °C to form the sodium thiophenoxide salt.
-
Reaction: Add a solution of the 2-chloropyridine starting material (1.0 equiv, e.g., 1.0 mmol, 225.6 mg) in a minimal amount of anhydrous DMF.
-
Heating: Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully pour it into ice-water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst System.2. Insufficiently Inert Atmosphere.3. Ineffective Base. | 1. Use a fresh palladium source and high-purity ligand. Consider a pre-catalyst. Increase catalyst loading to 3-5 mol%.[9]2. Ensure all reagents are dry and solvents are properly degassed. Use Schlenk technique or a glovebox.[14]3. For Suzuki, ensure K₃PO₄ is finely ground. For Buchwald, ensure NaOtBu is fresh and handled in a glovebox.[9][10] |
| Hydrodehalogenation | 1. Slow reductive elimination.2. Presence of trace water or protic sources. | 1. Use a more sterically hindered ligand (e.g., BrettPhos for amination) to accelerate reductive elimination.2. Ensure all reagents and solvents are scrupulously dried.[9] |
| Poor Regioselectivity (on related dichloropyridines) | Electronic and steric factors may favor reaction at another site (e.g., C4 vs C2). | The C2 position is generally more activated than C4 in 2,4-dichloropyridines for both Pd-coupling and SNAr.[5][15] Reaction conditions (catalyst, temperature) can be tuned to enhance selectivity. |
Conclusion
The derivatization of This compound provides a robust platform for extensive SAR exploration. By leveraging modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can readily access a wide array of C-C and C-N linked analogs. For specific applications, classical SNAr remains a viable and efficient strategy. The protocols and principles outlined in this guide offer a validated starting point for scientists in drug discovery to systematically modify this promising scaffold, paving the way for the development of novel and optimized therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
-
Jain, R., et al. (2013). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
-
Jain, R., et al. (2013). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PubMed Central. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
-
ResearchGate. (n.d.). Derivatives of 1,2,4-oxadiazole ring. [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
-
Gomha, S. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
Thomas, S., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
D'Annessa, I., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
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- 3. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Complex Molecule Synthesis
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the assembly of complex molecular architectures with precision and efficiency is paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast number of pharmaceuticals due to their ability to engage in a multitude of biological interactions. Among these, "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" has emerged as a highly valuable and versatile building block.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into its chemical properties, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its use in the synthesis of more complex molecules. The inherent functionalities of this molecule—a reactive 2-chloropyridine moiety and a metabolically stable 1,2,4-oxadiazole ring—offer a dual-pronged approach to molecular elaboration. The 1,2,4-oxadiazole ring, in particular, is a well-regarded bioisostere for ester and amide groups, often enhancing the pharmacokinetic profile of drug candidates.[1][2][3]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is crucial for designing robust synthetic routes and anticipating its behavior in various reaction conditions. The key properties of "this compound" are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | Alfa Chemistry[4] |
| Molecular Weight | 195.60 g/mol | Alfa Chemistry[4] |
| IUPAC Name | 5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole | Alfa Chemistry[4] |
| CAS Number | 959240-51-8 | Alfa Chemistry[4] |
| Boiling Point | 366.9°C at 760 mmHg | Alfa Chemistry[4] |
| Density | 1.345 g/cm³ | Alfa Chemistry[4] |
| Topological Polar Surface Area | 51.8 Ų | Alfa Chemistry[4] |
| Hydrogen Bond Acceptor Count | 4 | Alfa Chemistry[4] |
| Hydrogen Bond Donor Count | 0 | Alfa Chemistry[4] |
The structure of this molecule presents two primary sites for synthetic modification: the C2-chloro substituent on the pyridine ring and the potential for interactions with the oxadiazole and pyridine nitrogens. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.
Core Applications in Complex Molecule Synthesis
"this compound" is primarily employed in the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in a vast array of biologically active compounds. The two most prominent and powerful applications are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals.[5] For a substrate like "this compound," this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the pyridine ring.
Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling with a 2-chloropyridine substrate is highly dependent on the careful selection of the catalyst system.[5] 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts, necessitating the use of highly active palladium catalysts and specialized phosphine ligands. The choice of a bulky, electron-rich phosphine ligand, for instance, promotes the rate-limiting oxidative addition step and facilitates the reductive elimination to afford the desired product. The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.[6]
Protocol 1: Conventional Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous 1,4-dioxane or toluene (5-10 mL)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.[5]
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[7][8] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 2-position of the pyridine ring of our building block.
Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the amination of 2-chloropyridines can be challenging due to the inertness of the C-Cl bond.[9] The choice of a highly active catalyst system is therefore critical. Bulky, electron-rich biarylphosphine ligands are often employed to facilitate the oxidative addition and subsequent reductive elimination steps.[9] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium center. The reaction is highly sensitive to air and moisture, necessitating strict anhydrous and inert conditions.[9][10]
Protocol 2: Buchwald-Hartwig Amination with a Primary Amine
-
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene or 1,4-dioxane (5-10 mL)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to a dry Schlenk tube.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and RuPhos in the anhydrous solvent.
-
Add the primary amine to the Schlenk tube containing the base.
-
Transfer the solution from the vial to the Schlenk tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine derivative.[9][10]
-
Conclusion
"this compound" is a strategically designed building block that offers reliable and versatile avenues for the synthesis of complex, biologically relevant molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provides medicinal chemists with powerful tools for late-stage functionalization and the rapid generation of compound libraries. The protocols provided herein, grounded in established principles of organometallic chemistry, serve as a robust starting point for the successful application of this valuable synthetic intermediate.
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Available at: [Link]
-
Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. Available at: [Link]
-
2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. Acta Crystallographica Section E. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
-
Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides. Semantic Scholar. Available at: [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" synthesis
Technical Support Center: Synthesis of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will explore the underlying chemical principles to diagnose and resolve issues leading to low yields, providing field-proven insights and validated protocols.
Overview of the Synthetic Pathway
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a robust and widely used transformation in medicinal chemistry. The synthesis of this compound typically proceeds via a two-step sequence starting from 2-Chloro-4-cyanopyridine. The core of the synthesis involves the formation of an amidoxime, followed by acylation and a subsequent cyclodehydration reaction.[1] Understanding each step is critical for effective troubleshooting.
Caption: General synthetic route for this compound.
Troubleshooting Guide: Common Yield-Related Issues
This guide is structured in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: My reaction shows no conversion, and I only recover the starting material, 2-Chloro-4-cyanopyridine.
Probable Cause: This strongly indicates a failure in the initial and most critical step: the formation of the amidoxime intermediate (N'-Hydroxy-2-chloropyridine-4-carboximidamide).
In-Depth Analysis & Solution: The conversion of a nitrile to an amidoxime requires the nucleophilic addition of hydroxylamine. This reaction is sensitive to the quality of reagents and reaction conditions.
-
Reagent Quality: Hydroxylamine hydrochloride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, dry batch.
-
Base Stoichiometry: A base (e.g., sodium carbonate, triethylamine, or sodium bicarbonate) is required to free the hydroxylamine from its hydrochloride salt. Insufficient base will result in poor to no conversion. Typically, at least one equivalent of base is necessary.
-
Solvent and Temperature: The reaction is commonly performed in an alcoholic solvent like ethanol or methanol to ensure the solubility of all reactants. The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
Validated Protocol: Amidoxime Formation
-
To a solution of 2-Chloro-4-cyanopyridine (1.0 eq) in ethanol (5-10 mL per gram of nitrile), add hydroxylamine hydrochloride (1.5 eq).
-
Add sodium carbonate (1.5 eq) portion-wise to the stirred suspension.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitrile is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude amidoxime can often be used in the next step without further purification, though recrystallization can be performed if necessary.
Issue 2: My analysis (LC-MS/NMR) shows the formation of an intermediate, but I am unable to isolate the final 1,2,4-oxadiazole product.
Probable Cause: This is a classic symptom of either incomplete acylation of the amidoxime or, more commonly, failed cyclodehydration of the O-acyl amidoxime intermediate.[2] The cyclization is often the most challenging step in 1,2,4-oxadiazole synthesis.[2]
In-Depth Analysis & Solution:
Part A: Inefficient Acylation The amidoxime must be acylated, preferably on the oxygen atom, to form the precursor for cyclization. Using acetic anhydride or acetyl chloride is common for incorporating the "3-methyl" group.
-
Causality: The amidoxime has two nucleophilic sites (the amino nitrogen and the oxime oxygen). While O-acylation is generally favored and leads to the desired product, N-acylation can occur as a side reaction. The key is to use appropriate conditions to favor O-acylation.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the acylating agent and the O-acyl intermediate.
-
Base: A non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) is often used to scavenge the HCl produced when using acetyl chloride. Pyridine can also act as a catalyst.
-
Temperature Control: Perform the acylation at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Part B: Failed Cyclodehydration The O-acyl amidoxime intermediate must eliminate a molecule of water to form the stable oxadiazole ring. This can be achieved thermally or with the aid of a base.
-
Causality (Thermal Cyclization): This method relies on providing enough thermal energy to overcome the activation barrier for the intramolecular cyclization and dehydration. The primary cause of failure is insufficient heating.
-
Causality (Base-Mediated Cyclization): Bases can facilitate the deprotonation steps involved in the cyclization mechanism, allowing the reaction to proceed at lower temperatures. The choice and strength of the base are critical.
Troubleshooting & Optimized Protocols:
| Parameter | Thermal Cyclodehydration | Base-Mediated Cyclization |
| Typical Reagents | High-boiling solvent (e.g., Toluene, Xylene, DMF) | Strong, non-nucleophilic base (e.g., TBAF in THF, NaOH/KOH in DMSO)[2] |
| Temperature | High (Reflux, typically >110 °C) | Often Room Temperature |
| Advantages | Simple setup, no additional reagents needed. | Milder conditions, can be faster. |
| Disadvantages | High temperatures can cause decomposition; may not work for sensitive substrates. | Requires strictly anhydrous conditions; base can cause side reactions if not chosen carefully. |
Protocol 1: Two-Step Acylation and Thermal Cyclization
-
Dissolve the crude amidoxime (1.0 eq) in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once acylation is complete, remove the solvent under reduced pressure.
-
Add a high-boiling solvent like xylene and heat the mixture to reflux (approx. 140 °C) for 4-8 hours.
-
Monitor the formation of the oxadiazole by LC-MS.
-
Upon completion, cool the mixture, wash with an aqueous solution (e.g., NaHCO₃), dry the organic layer, and purify by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Cyclization (Advanced Method) For difficult cyclizations, microwave irradiation can significantly improve yields and reduce reaction times.[3]
-
Perform the acylation as described in Protocol 1, Step 1-3.
-
Adsorb the crude O-acyl intermediate onto silica gel by concentrating the reaction mixture in the presence of silica.
-
Place the silica-supported intermediate into a microwave reactor and irradiate (e.g., 10-30 minutes at a suitable power level) to induce cyclodehydration.[3]
-
Elute the final product from the silica gel with a solvent like ethyl acetate and purify as needed.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low-yield issues.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the formation of the key O-acyl amidoxime intermediate before proceeding to cyclization? A1: While this intermediate is often used directly, you can confirm its formation using LC-MS, looking for the expected mass increase (M + 42 for acetylation). 1H NMR would also show characteristic signals, such as a new acetyl methyl singlet around 2.0-2.2 ppm and shifts in the aromatic protons.
Q2: I see multiple acylated products. What is happening? A2: You are likely observing a mixture of O-acylated and N-acylated amidoximes. While O-acylation leads to the desired 1,2,4-oxadiazole, N-acylation is a common side reaction that leads to a dead-end product under these conditions. To favor O-acylation, ensure you are using a non-nucleophilic base and controlled temperatures as described in the guide.[2]
Q3: Are there any one-pot procedures available to simplify the synthesis? A3: Yes, one-pot syntheses of 1,2,4-oxadiazoles are well-documented.[4] These typically involve reacting the amidoxime and a carboxylic acid (acetic acid in this case) with a coupling agent (like HATU or EDC) and a base, followed by in-situ heating to effect cyclization.[5] Another approach involves reacting the amidoxime directly with an ester or nitrile under specific catalytic conditions.[6] While potentially more efficient, these methods require careful optimization.
Q4: My final product seems to be degrading during purification. What precautions should I take? A4: The 1,2,4-oxadiazole ring is generally stable. However, the 2-chloro-pyridine moiety can be susceptible to nucleophilic substitution under certain conditions. During purification via silica gel chromatography, avoid highly nucleophilic solvents or additives. Use neutral solvent systems like Hexane/Ethyl Acetate. If the product is sensitive to acid, a small amount of triethylamine (~0.1%) can be added to the eluent. Store the final product in a cool, dry, and dark environment.
References
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- Pinga, K. et al. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Rasayan J. Chem.
- Various Authors. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
-
Various Authors. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Kayukova, L.A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Institutes of Health (NIH). [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]
-
Various Authors. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information (NCBI). [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloropyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these electron-deficient heteroaryl chlorides. Here, we move beyond standard protocols to provide in-depth, mechanism-driven troubleshooting and optimization strategies in a practical Q&A format.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a 2-chloropyridine substrate shows low to no yield. What are the most likely causes and how can I troubleshoot this?
Low conversion is the most common issue when working with 2-chloropyridines. These substrates are notoriously less reactive than their bromo or iodo analogs due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[1][2] Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to deactivation.[2][3]
Here is a systematic approach to troubleshooting:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines.[3] A more active system is required.
-
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the C-Cl bond.[4][5] Ligands like SPhos, XPhos, and RuPhos are industry standards for this type of coupling.[4][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[6]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[2][6] Using advanced, pre-formed precatalysts (e.g., XPhos-Pd-G2) can also improve reaction consistency by ensuring efficient generation of the active catalyst.[7]
-
-
Assess the Base: The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][8][9]
-
Strength and Type: Weak bases like Na₂CO₃ are often insufficient. Stronger, non-nucleophilic inorganic bases such as K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are frequently the solution for these challenging couplings.[1][6]
-
Solubility: The poor solubility of inorganic bases can be a limiting factor. Using a mixed solvent system, such as dioxane/water or toluene/water, can help.[1][6]
-
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) are often necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][6] Microwave irradiation can be a highly effective tool for rapidly screening conditions and improving yields.[6][10]
-
Ensure Inert Conditions: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.[2][6]
Q2: My reaction is producing significant side products, particularly protodeboronation and homocoupling. How can I minimize these?
Side reactions compete with your desired cross-coupling and can drastically reduce yields. Understanding their origin is key to suppression.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11] It is often promoted by water, high temperatures, and certain bases.[2][12]
-
Mitigation Strategy 1: Use Boronic Esters. Boronic acids are in equilibrium with their corresponding boronate esters. Using a more stable boron species, like a neopentylglycol or pinacol boronate ester (Bpin), can significantly reduce the rate of protodeboronation.[2] MIDA (N-methyliminodiacetic acid) boronates are another excellent option that provides "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[13]
-
Mitigation Strategy 2: Anhydrous Conditions. If protodeboronation is severe, switching to anhydrous conditions with a soluble organic base or a base like KF can be beneficial.[6]
-
Mitigation Strategy 3: Additives. The addition of trimethyl borate under anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) has been shown to buffer the reaction and prevent catalyst deactivation, enhancing rates for difficult heteroaryl couplings.[14]
-
-
Homocoupling: This involves the self-coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or certain Pd(II) species.[2][3]
-
Mitigation Strategy: A highly active catalyst system that promotes a fast cross-coupling rate can outcompete the homocoupling pathway.[1] Ensuring a rigorously oxygen-free environment is also critical.[3] Using a slight excess of the 2-chloropyridine substrate relative to the boronic acid can also help consume the boronic acid before it has a chance to homocouple.
-
Q3: I am working with a 2-chloropyridine that has other functional groups (e.g., -NH₂, -OH). What special precautions should I take?
Functional groups with acidic protons (-NH₂, -OH, -COOH) can complicate the reaction. The pyridine nitrogen itself can inhibit the catalyst, and adding another Lewis basic site can exacerbate this issue.[3][15]
-
Catalyst Inhibition: The nitrogen atoms of the pyridine ring and functional groups like amines can coordinate to the palladium center, inhibiting its catalytic activity.[3] The use of bulky biarylphosphine ligands (e.g., SPhos, XPhos) is particularly important here, as their steric profile can shield the palladium center from this inhibitory coordination.[1][16][17]
-
Base Interactions: A strong base can deprotonate acidic functional groups, potentially altering the substrate's solubility or reactivity. While often necessary for the coupling, it's a factor to consider during optimization. In some cases, protecting the functional group may be necessary, although modern catalyst systems are often robust enough to tolerate free amines and phenols.[16][17]
Section 2: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This is a generalized starting point and must be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using a biphasic system, typically 4:1 or 5:1 organic solvent to water)[18]
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative, the boronic acid/ester, the base, the palladium precatalyst, and the ligand.[2][3]
-
Atmosphere Purge: Evacuate and backfill the vessel with the inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1][2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Condition Screening Guide
The following table summarizes typical starting points and optimization pathways for key reaction parameters.
| Parameter | Initial Condition | Optimization Strategy & Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | If reaction is slow or fails, switch to a more electron-rich ligand like XPhos or an NHC-based catalyst (e.g., PEPPSI-IPr).[6][18] These promote faster oxidative addition. |
| Base | K₃PO₄ (2.5 equiv) | If solubility is an issue or side reactions persist, screen Cs₂CO₃ or KF.[6] Anhydrous conditions with K₃PO₄ can reduce protodeboronation.[19] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Screen other solvents like Toluene/H₂O or THF/H₂O.[6] Anhydrous toluene or dioxane can be effective if protodeboronation is a major issue.[2] |
| Temperature | 100 °C | Increase temperature in 10 °C increments up to 120 °C. Consider microwave heating to accelerate the reaction and potentially improve yield.[1][6] |
| Boron Source | Boronic Acid (1.2 equiv) | If protodeboronation is observed, switch to the corresponding pinacol ester (Bpin) or MIDA boronate (1.2 equiv).[2][13] |
Section 3: Mechanistic Insights & Visualizations
A deep understanding of the catalytic cycle and potential pitfalls is essential for rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The productive cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For 2-chloropyridines, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.
Caption: The Suzuki-Miyaura catalytic cycle for 2-chloropyridines.
Troubleshooting Decision Workflow
When a reaction fails, a logical, stepwise approach to optimization is more effective than random screening.
Caption: A workflow diagram for troubleshooting low-yielding reactions.
References
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2010). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 19, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved January 19, 2026, from [Link]
-
Oxidative addition. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki coupling help. (2012). Reddit. Retrieved January 19, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2015). MDPI. Retrieved January 19, 2026, from [Link]
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindole. (2019). Molecular Diversity. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Oxidative Addition/Reductive Elimination. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
Experimental and theoretical studies on the oxidative addition of palladium(0) to β-chlorovinamidinium salts. (2001). Princeton University. Retrieved January 19, 2026, from [Link]
Sources
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- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. nasc.ac.in [nasc.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Amidoximes
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,2,4-oxadiazoles from amidoximes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthetic route. Our goal is to equip you with the expertise to identify, minimize, and manage side reaction products, thereby optimizing your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles most commonly proceeds through the acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration.[1][2] While seemingly straightforward, this pathway is often plagued by competing side reactions that can significantly lower the yield and complicate purification. Understanding the mechanistic underpinnings of both the desired reaction and potential side reactions is crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acylamidoxime intermediate.[3] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[3] Inadequate conditions can lead to the accumulation of the O-acylamidoxime or its hydrolysis back to the starting materials.[3][4]
Q2: I'm observing a significant amount of a byproduct with the mass of my amidoxime starting material. What is happening?
A2: This indicates hydrolysis of the O-acylamidoxime intermediate back to the amidoxime. This is a common side reaction, particularly in the presence of water or protic solvents, or under prolonged heating.[3][4] To mitigate this, ensure anhydrous reaction conditions and minimize reaction time and temperature for the cyclodehydration step.
Q3: My final product seems to be rearranging over time or during purification. What could be the cause?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain.[3] This rearrangement can be triggered by heat, acid, or even moisture.[3] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave irradiation can be a very effective tool. It can significantly shorten reaction times and improve yields by providing rapid and uniform heating, which can favor the desired cyclodehydration over decomposition or side reactions.[5][6]
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of common side products, their causes, and actionable solutions.
Issue 1: Incomplete Conversion to 1,2,4-Oxadiazole
-
Symptom: The presence of a significant amount of the O-acylamidoxime intermediate in the final reaction mixture, confirmed by LC-MS or NMR.
-
Probable Cause: Insufficiently forcing cyclization conditions. The energy barrier for the cyclodehydration is not being overcome.
-
Solutions:
-
Increase the reaction temperature. Refluxing in a high-boiling solvent like toluene or xylene may be necessary for thermally promoted cyclizations.[3]
-
Employ a stronger, non-nucleophilic base for base-mediated cyclizations. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[3] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[3][7]
-
Consider using microwave irradiation to drive the reaction to completion.[5]
-
Issue 2: Formation of Amide Byproduct
-
Symptom: Identification of an amide corresponding to the carboxylic acid starting material.
-
Probable Cause: Reaction of the acylating agent with the amine functionality of the amidoxime or another amine source.
-
Solutions:
-
Control the stoichiometry of your reactants carefully.
-
Ensure the purity of your amidoxime starting material.
-
Perform the acylation at a lower temperature to favor O-acylation over N-acylation.
-
Issue 3: Hydrolysis of Amidoxime and/or O-Acylamidoxime
-
Symptom: Presence of the amidoxime starting material and/or the corresponding carboxylic acid in the crude product.
-
Probable Cause: Presence of water in the reaction mixture. Amidoximes and their O-acyl derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[3][4]
-
Solutions:
-
Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Minimize the reaction time and avoid unnecessarily high temperatures.
-
Issue 4: Formation of Isomeric Byproducts (e.g., 1,3,4-Oxadiazoles)
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer.
-
Probable Cause: Under certain conditions, rearrangement reactions can occur. For instance, the Boulton-Katritzky rearrangement can lead to other heterocyclic systems.[1][3]
-
Solutions:
-
Carefully control the reaction temperature, as this rearrangement is often thermally induced.
-
Avoid acidic workup conditions, which can catalyze the rearrangement.[3]
-
If using photochemical methods, carefully control the irradiation wavelength and reaction conditions, as this can also lead to isomer formation.[3]
-
| Side Product | Common Cause | Recommended Solution |
| O-Acylamidoxime Intermediate | Incomplete cyclodehydration | Increase temperature, use a stronger base (e.g., TBAF, NaOH/DMSO), or employ microwave irradiation.[3][7] |
| Amidoxime Starting Material | Hydrolysis of O-acylamidoxime | Use anhydrous conditions, minimize reaction time and temperature.[3][4] |
| Amide Byproduct | Reaction of acylating agent with amine | Control stoichiometry, ensure amidoxime purity, lower acylation temperature. |
| Isomeric Oxadiazoles | Boulton-Katritzky Rearrangement | Control temperature, avoid acidic workup.[3] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using a Superbase
This protocol is adapted from methods utilizing a NaOH/DMSO superbase system, which allows for a one-pot synthesis at room temperature.[7][8]
-
Preparation: To a solution of the amidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add powdered NaOH (2.0 mmol).
-
Reaction: Stir the suspension at room temperature for 10-15 minutes. Then, add the carboxylic acid ester (1.1 mmol) to the mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[7]
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Protocol - Microwave-Assisted Cyclodehydration of an Isolated O-Acylamidoxime
This protocol is useful when thermal cyclization is sluggish.
-
Preparation: Dissolve the isolated and purified O-acylamidoxime (0.5 mmol) in a suitable high-boiling solvent (e.g., toluene, xylene, or DMF; 3-5 mL) in a microwave-safe reaction vessel.
-
Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 120-160 °C) for 10-30 minutes. Optimization of time and temperature may be required.
-
Workup and Purification: After cooling, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Reaction Pathways
Caption: Troubleshooting logic for low yield.
References
-
Palmer, J. T., et al. (1999). Parallel Synthesis of 1,2,4-oxadiazoles Using CDI Activation. Bioorganic & Medicinal Chemistry Letters, 9(2), 209-212. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-549. Available at: [Link]
-
Gerasimova, E. S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3193. Available at: [Link]
-
Bar-David, E., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 5(3), 1590-1595. Available at: [Link]
-
Sidneva, V., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7549. Available at: [Link]
-
Gerasimova, E. S., et al. (2015). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron, 71(22), 3693-3700. Available at: [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Molecular Structure, 1292, 136123. Available at: [Link]
-
Li, Y., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 12(42), 8448-8451. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2008). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. Organic letters, 10(16), 3481–3484. Available at: [Link]
-
de la Torre, B. G., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(8), 1851. Available at: [Link]
-
Leś, A., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 13(15), 8854. Available at: [Link]
-
Webb, D., & Jamison, T. F. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 12(23), 5334–5337. Available at: [Link]
-
de Freitas, R. P., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). Available at: [Link]
-
Phakhodee, W., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 38991-39001. Available at: [Link]
-
Monge, D., et al. (2017). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Molecules, 22(12), 2095. Available at: [Link]
-
Polothi, R., et al. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 12(9), 4585-4591. Available at: [Link]
-
Li, W., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(10), 1931-1934. Available at: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(11), 1109. Available at: [Link]
-
Panda, S. S., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1146. Available at: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Journal of Chemical and Pharmaceutical Research, 16(10), 1-10. Available at: [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8279. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Wang, F., et al. (2019). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 17(10), 2731-2735. Available at: [Link]
-
Polireddy, K., et al. (2019). Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies of 1,2,4. International Journal of Scientific and Research Publications, 9(5), 8829. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Stability issues of "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" in solution
Document ID: TSC-CMOP-STAB-2026-01A
Last Updated: January 19, 2026
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (referred to herein as "the compound"). Our internal studies and field reports indicate that users may encounter stability challenges when preparing and storing solutions of this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your experiments and the reliability of your results. The core of this molecule consists of two key heterocyclic systems: a 2-chloropyridine ring and a 1,2,4-oxadiazole ring. Understanding the distinct chemical liabilities of each is paramount to its successful application.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability for this compound in solution?
A1: The compound's structure contains two moieties susceptible to degradation: the 1,2,4-oxadiazole ring and the 2-chloropyridine ring.
-
1,2,4-Oxadiazole Ring: This ring is highly sensitive to pH. It is susceptible to ring-opening cleavage under both acidic (pH < 3) and basic (pH > 5) conditions, especially in the presence of nucleophiles like water.[1][2]
-
2-Chloropyridine Ring: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. In aqueous or protic solvents (e.g., methanol, ethanol), this can lead to hydrolysis, replacing the chlorine with a hydroxyl group to form the corresponding 2-pyridone derivative.[3][4]
Q2: What is the optimal pH range for preparing and storing aqueous solutions of the compound?
A2: Based on extensive studies of similar 1,2,4-oxadiazole derivatives, the compound exhibits maximum stability in a narrow acidic pH range of 3 to 5 .[1] Both strongly acidic and, particularly, neutral to basic conditions should be strictly avoided for prolonged experiments to prevent degradation.
Q3: Is the compound sensitive to light?
A3: Yes. Pyridine and its derivatives are known to be susceptible to photodegradation.[5][6][7] While specific photostability data for this exact compound is not publicly available, it is best practice to assume photosensitivity. All solutions should be prepared, stored, and handled in amber glass vials or otherwise protected from direct light exposure to prevent the formation of photochemical artifacts.[8]
Q4: What solvents are recommended for preparing stock solutions?
A4: For creating high-concentration stock solutions, anhydrous, aprotic organic solvents are recommended. The best choices are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
For subsequent dilutions into aqueous media for experiments, it is crucial that the final concentration of the organic solvent is minimized and that the pH of the aqueous buffer is maintained within the stable 3-5 range.[1] Using a co-solvent like acetonitrile in the final buffer can sometimes enhance stability by reducing water activity.[1]
Q5: What are the expected degradation products I might see in my analysis?
A5: The primary degradation products, depending on the conditions, would be:
-
From Oxadiazole Cleavage: An aryl nitrile compound resulting from the ring-opening of the 1,2,4-oxadiazole.[1]
-
From Chloropyridine Hydrolysis: The 2-hydroxy-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (or its 2-pyridone tautomer), formed by the displacement of the chlorine atom.[3]
Troubleshooting Guide: Solution Stability
| Problem Encountered | Potential Root Cause | Recommended Action & Scientific Rationale |
| Rapid loss of parent compound peak area in HPLC analysis of aqueous samples. | pH-Mediated Hydrolysis: The pH of your buffer is outside the optimal 3-5 range, leading to rapid cleavage of the oxadiazole ring or hydrolysis of the 2-chloro substituent.[1][3] | 1. Verify and Adjust pH: Immediately measure the pH of your buffer. Adjust to within the 3-5 range using a suitable buffer system (e.g., acetate, citrate).2. Reduce Water Activity: If the experimental design allows, introduce a co-solvent like acetonitrile (up to 20-30% v/v) to decrease the concentration of water available for hydrolysis.[1]3. Lower Temperature: Reduce the incubation temperature of your experiment. Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature.[2] |
| Appearance of new, unidentified peaks in chromatograms, especially over time. | Compound Degradation: You are observing the formation of degradation products. This confirms an ongoing stability issue. | 1. Characterize Degradants: Use LC-MS/MS to obtain the mass of the unknown peaks. Compare these masses to the expected degradation products (see FAQ #5) to confirm the degradation pathway.2. Implement Stability-Indicating Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all major degradants. This is critical for accurate quantification.[9] |
| Poor reproducibility of experimental results between batches or on different days. | Photodegradation or Oxidation: Inconsistent exposure to ambient light or dissolved oxygen in solvents is causing variable levels of degradation. | 1. Protect from Light: Store all stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[8]2. Use Degassed Solvents: For sensitive experiments, sparge your buffers and solvents with an inert gas (e.g., nitrogen or argon) prior to use to remove dissolved oxygen.[2]3. Prepare Fresh: Prepare working solutions fresh from a protected stock solution immediately before each experiment. |
| Precipitation of the compound after dilution from organic stock into aqueous buffer. | Poor Solubility: The compound's solubility limit has been exceeded in the final aqueous medium. | 1. Check Solubility Limits: Perform a preliminary solubility test at your target buffer composition and pH.2. Adjust Formulation: Increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile) in the final solution, if permissible for the assay.3. Use of Excipients: For formulation development, consider non-reactive solubilizing agents, but validate that they do not impact compound stability. |
Visualized Mechanisms and Workflows
Potential Degradation Pathways
Caption: Workflow for determining the pH-rate stability profile.
Experimental Protocols
Protocol 1: pH-Rate Profile Stability Study
This protocol is designed to determine the rate of degradation of the compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering a pH range from 2 to 12. Suggested buffers: Glycine-HCl (pH 2-3), Acetate (pH 4-5), Phosphate (pH 6-8), Borate (pH 9-10), Glycine-NaOH (pH 11-12). Verify the final pH of each buffer after preparation. [2]2. Stock Solution Preparation: Accurately weigh and dissolve the compound in anhydrous DMSO to prepare a 10 mg/mL stock solution. Protect this solution from light.
-
Incubation: Dilute the stock solution into each prepared buffer to a final concentration of 20 µg/mL in amber HPLC vials. Ensure the final DMSO concentration is low and consistent across all samples (e.g., < 0.5%).
-
Time Points: Incubate the vials at a constant, controlled temperature (e.g., 37°C or 50°C). Withdraw vials for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). [2]5. Analysis: Immediately upon removal from incubation, analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH. Plot ln(% Remaining) versus Time to determine the first-order degradation rate constant (k) for each pH condition.
Hypothetical Data Summary: pH Stability
The following table illustrates the expected stability profile based on the known chemistry of the compound's core structures. Note: This data is for illustrative purposes only.
| pH of Buffer | Temperature | % Remaining after 24h | % Remaining after 72h | Primary Degradation Pathway |
| 2.0 | 37°C | 85% | 60% | Oxadiazole Ring Opening [1] |
| 4.0 | 37°C | >98% | >95% | Optimal Stability [1] |
| 7.0 | 37°C | 70% | 45% | Oxadiazole Cleavage & Chloro Hydrolysis [1][3] |
| 9.0 | 37°C | 40% | <10% | Rapid Oxadiazole Cleavage [1] |
| 12.0 | 37°C | <5% | Not Detected | Very Rapid Degradation |
References
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Pyridine. Washington State University. Available at: [Link]
-
Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available at: [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]
-
The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
-
Pyridine 1613. NIOSH - CDC. Available at: [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chlorinated Pyridine Derivatives
Welcome to the Technical Support Center for the synthesis of chlorinated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine chlorination. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when synthesizing chlorinated pyridines?
A1: The synthesis of chlorinated pyridines is often accompanied by the formation of several byproducts. The nature and quantity of these byproducts are highly dependent on the reaction conditions and the starting materials. The most common classes of byproducts include:
-
Over-chlorinated Pyridines: It is common for the chlorination reaction to proceed beyond the desired substitution, leading to the formation of di-, tri-, tetra-, and even pentachlorinated pyridines. For example, in the synthesis of 2-chloropyridine, 2,6-dichloropyridine is a frequent byproduct.[1][2][3]
-
Isomeric Products: The chlorination of substituted pyridines can result in a mixture of isomers. For instance, the chlorination of 3-methylpyridine (β-picoline) can yield both the desired 2-chloro-5-methylpyridine and other isomers.[4] The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors.[5][6][7][8]
-
Tarry Byproducts: Particularly in high-temperature, gas-phase chlorinations, the formation of tar-like substances is a significant issue.[2] These tars can foul the reactor and complicate the purification process.
-
Hydrolysis Products: If water is present in the reaction mixture, especially at elevated temperatures, chlorinated pyridines can undergo hydrolysis to form hydroxypyridines.[9][10]
-
Side-chain Chlorinated Byproducts: When starting with alkyl-substituted pyridines, such as picolines, chlorination can occur on the side chain in addition to the pyridine ring, leading to products like chloro-methylpyridines.[4]
-
Unreacted Starting Material: Incomplete conversion is a common issue that leads to the presence of the starting pyridine derivative in the final product mixture.
Q2: I am getting a low yield of my desired monochlorinated pyridine and a high amount of dichlorinated byproduct. What are the likely causes and how can I fix this?
A2: This is a classic case of over-chlorination. The primary factors influencing this are reaction time, temperature, and the molar ratio of the chlorinating agent to the pyridine substrate.
Troubleshooting Guide for Over-chlorination:
| Potential Cause | Recommended Solution |
| Excessive Reaction Time | Monitor the reaction progress closely using analytical techniques like GC-MS.[11][12][13][14] Stop the reaction once the optimal conversion to the desired monochlorinated product is achieved to prevent further chlorination. |
| High Reaction Temperature | Lowering the reaction temperature can often reduce the rate of the second chlorination step more significantly than the first, thus improving selectivity for the mono-substituted product. For gas-phase reactions, precise temperature control is crucial.[2] |
| High Molar Ratio of Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). Using a molar ratio closer to 1:1 will favor monochlorination. A slight excess may be needed to drive the reaction to completion, but a large excess will promote dichlorination.[1] |
| Inefficient Mixing | In gas-phase reactions, ensure uniform mixing of the reactants to avoid localized areas of high chlorine concentration, which can lead to over-chlorination.[2] |
Q3: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the chlorination?
A3: Controlling the regioselectivity of pyridine chlorination is a significant challenge due to the complex interplay of electronic and steric effects. Here are some strategies to improve the selectivity for the desired isomer:
-
Two-Stage Temperature Profile: For gas-phase chlorinations, implementing a two-stage temperature profile can be highly effective. This involves a high-temperature "hot spot" (350-500°C) to initiate the reaction, followed by a lower temperature zone (below 340°C) to control the selectivity of the subsequent chlorination steps.[1][4][15]
-
Catalyst Selection: The choice of catalyst can have a profound impact on the isomer distribution. For example, in the synthesis of 2-chloro-5-methylpyridine from 3-picoline, a supported palladium chloride catalyst (e.g., PdCl₂/Al₂O₃) can enhance the selectivity for the desired isomer.[4]
-
Use of Pyridine N-oxides: Converting the starting pyridine to its N-oxide derivative can significantly alter the regioselectivity of chlorination, often favoring substitution at the 2- and 4-positions.[16][17] The N-oxide can be removed in a subsequent step.
-
Kinetic vs. Thermodynamic Control: Understanding whether the reaction is under kinetic or thermodynamic control is crucial.[5][6][7][8] Lower temperatures and shorter reaction times generally favor the kinetic product (the one that forms fastest), while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.
Q4: I am observing significant tar formation in my high-temperature gas-phase chlorination. What can I do to minimize this?
A4: Tar formation is a common problem in high-temperature gas-phase reactions and can lead to reactor fouling and reduced yields.[2] Here are some approaches to mitigate tar formation:
-
Lowering the Reaction Temperature: While high temperatures are often necessary to initiate the reaction, excessive temperatures can promote polymerization and tar formation. Optimizing the temperature profile is key.
-
Using a Diluent: The use of an inert diluent gas, such as nitrogen or a halogenated methane, can help to control the reaction temperature and minimize intermolecular reactions that lead to tar.[18][19]
-
Photochemical Chlorination: Initiating the reaction with UV light instead of high temperatures can often be performed at lower overall temperatures, thereby reducing tar formation.[2]
-
Reactor Design: Ensuring good mixing and heat transfer within the reactor can prevent localized "hot spots" where tar formation is more likely to occur.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Chlorinated Pyridine
Symptoms:
-
Low conversion of starting material.
-
Significant amounts of unreacted pyridine derivative in the final product mixture.
Troubleshooting Workflow:
Sources
- 1. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cromlab-instruments.es [cromlab-instruments.es]
- 15. US5247093A - Chlorination process - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 19. data.epo.org [data.epo.org]
Technical Support Center: Overcoming Poor Reactivity of 2-Chloropyridines in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a notoriously challenging substrate class in cross-coupling chemistry: 2-chloropyridines. Their poor reactivity, stemming from a strong Carbon-Chlorine (C-Cl) bond and the inhibitory nature of the pyridine nitrogen, often leads to failed or low-yielding reactions. This resource consolidates field-proven insights, mechanistic explanations, and actionable protocols to help you navigate these challenges successfully.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most common issues encountered during experiments. Each answer provides a diagnostic workflow and recommended solutions grounded in chemical principles.
Q1: My reaction shows very low or no conversion. What are the primary causes and how can I fix it?
Low or no product formation is the most frequent problem. The root cause is almost always an insufficiently energetic reaction environment to overcome the two main hurdles: the high bond dissociation energy of the C-Cl bond and catalyst deactivation.[1][2][3]
Causality: The initial, and often rate-limiting, step in most cross-coupling cycles is the oxidative addition of the aryl halide to the metal center (e.g., Pd(0)).[1][2] The C-Cl bond is significantly stronger than C-Br or C-I bonds, making this step energetically demanding.[2] Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming stable, off-cycle complexes that inhibit catalytic activity.[1][3]
Troubleshooting Workflow:
-
Evaluate the Catalyst System: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation.[4]
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands.
-
Bulky Phosphines (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are designed with large steric profiles. This bulkiness promotes the desired reductive elimination step and physically shields the palladium center from coordination by the pyridine nitrogen.[1][5] Their electron-donating nature increases the electron density on the palladium, facilitating the difficult oxidative addition of the C-Cl bond.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, even more so than phosphines, making them highly effective at activating C-Cl bonds.[5] The robust Pd-NHC bond also imparts greater stability to the catalyst.[5]
-
-
Palladium Source: If using a simple salt like Pd(OAc)₂, consider switching to a pre-catalyst. Palladacycle precatalysts (e.g., G3 or G4 precatalysts) are designed to form the active Pd(0) species more cleanly and efficiently, which is crucial for challenging substrates.[4]
-
-
Assess the Base and Solvent System: An inappropriate base is a frequent point of failure.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases. For Suzuki reactions, potassium phosphate (K₃PO₄) is a highly effective choice.[1] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is the standard.[4] Cesium carbonate (Cs₂CO₃) is another strong base that often delivers good results.[1] Weaker bases like K₂CO₃ or Na₂CO₃ may not be sufficient.[1]
-
Solubility Issues: The poor solubility of inorganic bases can be a limiting factor. Ensure vigorous stirring. Using a solvent system that can partially dissolve the base, such as a dioxane/water or toluene/water mixture, is often essential.[1]
-
-
Increase Reaction Temperature: Due to the strength of the C-Cl bond, these reactions often require higher temperatures than their bromo- or iodo-pyridine counterparts.
-
Ensure a Strictly Inert Atmosphere: Oxygen can rapidly deactivate the active Pd(0) catalyst.[4]
-
Recommendation: Use standard Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed prior to use by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.[3]
-
Q2: My reaction is messy, with significant side products like hydrodehalogenation or protodeboronation. How can I improve selectivity?
Side reactions compete with the desired product formation, consuming starting materials and complicating purification.
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen. This is common in Buchwald-Hartwig aminations and occurs when reductive elimination is slow.[4]
-
Protodeboronation: The replacement of the boronic acid group with hydrogen in Suzuki couplings. This is often promoted by water and base.[3]
-
Homocoupling: Dimerization of the coupling partners.
Troubleshooting Workflow:
-
For Protodeboronation (Suzuki):
-
For Hydrodehalogenation (Buchwald-Hartwig):
-
Recommendation: This side reaction often points to an issue with the ligand or base. A more electron-rich, bulky ligand can accelerate the final reductive elimination step, outcompeting the hydrodehalogenation pathway. Ensure the base is anhydrous and high purity; trace hydroxides or water in bases like NaOtBu can exacerbate the problem.[4] Using a slight excess (1.2-1.5 equivalents) of the amine can also favor the desired coupling.[4]
-
-
For Homocoupling:
-
Recommendation: This can be caused by the presence of oxygen or an inefficient catalyst turnover. Ensure a strictly inert atmosphere.[8] Sometimes, adjusting the stoichiometry or the rate of addition of one of the coupling partners can minimize homocoupling. For Stille reactions, the presence of oxygen can promote homocoupling of the organotin reagent.[9]
-
Frequently Asked Questions (FAQs)
FAQ 1: Why are 2-chloropyridines fundamentally challenging substrates?
The difficulty arises from a combination of electronic and steric factors.
-
Strong C-Cl Bond: The C-Cl bond has a high bond dissociation energy (~339 kJ/mol), making the oxidative addition step to a Pd(0) center slow and energetically demanding compared to C-Br (~276 kJ/mol) or C-I bonds.[2]
-
Catalyst Inhibition: The nitrogen atom at the 2-position is sterically accessible and possesses a lone pair of electrons. It can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can pull the catalyst into an inactive or "off-cycle" state, effectively poisoning the reaction.[1][3][10] This is often referred to as the "2-pyridyl problem".[11]
FAQ 2: How do I choose the right cross-coupling reaction?
The choice depends on the desired bond and the functional group tolerance required. While Suzuki-Miyaura and Buchwald-Hartwig are the most common, other reactions are powerful for specific applications.
| Cross-Coupling Reaction | Bond Formed | Nucleophile | Key Advantages & Considerations for 2-Chloropyridines |
| Suzuki-Miyaura | C-C (sp²) | Organoboron | Wide functional group tolerance; boronic acids are generally stable. Requires a strong base (K₃PO₄). Prone to protodeboronation.[1][12] |
| Buchwald-Hartwig | C-N | Amine | Premier method for C-N bond formation. Requires bulky, electron-rich ligands and a strong base (NaOtBu).[4][13][14] |
| Sonogashira | C-C (sp) | Terminal Alkyne | Excellent for installing alkynyl groups. Typically uses a Pd/Cu co-catalyst system. Can often be run under milder conditions.[8][15][16] |
| Negishi | C-C | Organozinc | Organozinc reagents are highly reactive, allowing for lower reaction temperatures. Less functional group tolerance due to the reactivity of the organozinc reagent.[17][18] |
| Kumada | C-C | Grignard Reagent | Uses readily available and inexpensive Grignard reagents. Limited functional group tolerance due to the high basicity and nucleophilicity of Grignards.[19][20][21][22] |
| Hiyama | C-C | Organosilane | Organosilanes are non-toxic and stable. Requires an activator (typically fluoride, e.g., TBAF) which can limit substrate scope due to basicity.[23][24][25] |
| Stille | C-C | Organotin | Wide functional group tolerance and insensitive to water/air. The major drawback is the high toxicity of organotin reagents and byproducts.[9][26][27] |
FAQ 3: Can Nickel catalysts be used as an alternative to Palladium?
Yes, nickel catalysts are an excellent and often more cost-effective alternative for coupling 2-chloropyridines. Nickel is more earth-abundant and can be particularly effective for activating the strong C-Cl bond.[20][28] Nickel-catalyzed Kumada couplings are well-established.[20][22] Additionally, methods for nickel-catalyzed cross-electrophile couplings, which join two different electrophiles like a 2-chloropyridine and an alkyl bromide, have been developed and avoid the need to pre-form an organometallic reagent.[26][28]
Key Experimental Protocols
The following are generalized, starting-point protocols. Optimization for each specific substrate is critical for success.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for challenging heteroaryl chlorides.[1][5]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v, 0.1-0.2 M)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed dioxane and water via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C.
-
Reaction: Stir the mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established conditions for the amination of unreactive aryl chlorides.[4][29]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (dry, degassed, 0.2-0.5 M)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add NaOtBu and the palladium precatalyst to a dry reaction vessel with a stir bar.
-
Reagent Addition: Add the 2-chloropyridine and the solvent. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe after sealing the vessel.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and ensure it is under a positive pressure of inert gas.
-
Heating: Heat the mixture to 90-110 °C with vigorous stirring.
-
Reaction: Stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
References
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. ResearchGate.
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Springer.
-
Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. ResearchGate. Available from: [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health (NIH). Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. Benchchem.
-
Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc. Available from: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications. Available from: [Link]
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available from: [Link]
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Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications. Available from: [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]
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Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. ACS Publications. Available from: [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health (NIH). Available from: [Link]
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Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Available from: [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health (NIH). Available from: [Link]
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Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C... ResearchGate. Available from: [Link]
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Negishi coupling. Wikipedia. Available from: [Link]
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Kumada coupling. Wikipedia. Available from: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Hiyama coupling. Wikipedia. Available from: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available from: [Link]
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The Stille Reaction. Myers Group, Harvard University. Available from: [Link]
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
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Sonogashira coupling. Wikipedia. Available from: [Link]
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Stille reaction. Wikipedia. Available from: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available from: [Link]
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Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? ResearchGate. Available from: [Link]
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Kumada Coupling. Organic Chemistry Portal. Available from: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridyl-Oxadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyridyl-oxadiazoles. This guide is designed to provide expert insights and practical solutions for the common challenges encountered during the structural elucidation of these important heterocyclic scaffolds using Nuclear Magnetic Resonance (NMR) spectroscopy.
The unique electronic landscape of linked pyridyl and oxadiazole rings, combined with the influence of various substituents, often leads to complex and overlapping NMR spectra. This guide offers a structured, question-and-answer approach to troubleshoot these issues, grounded in established spectroscopic principles and advanced analytical techniques.
Troubleshooting Guide: Addressing Specific Spectral Challenges
This section tackles the most frequent and complex issues encountered during the NMR analysis of pyridyl-oxadiazoles. Each entry details the root cause of the problem and provides a systematic workflow for its resolution.
Question 1: My aromatic proton signals are heavily overlapped. How can I resolve and assign them?
Causality: Signal crowding in the aromatic region (typically 6.80–8.40 ppm for pyridyl-oxadiazoles) is common.[1] It arises from the similar electronic environments of protons on the pyridine ring and any adjacent aromatic substituents. The electron-withdrawing nature of the nitrogen atoms in both heterocycles tends to shift most aromatic protons downfield, compounding the overlap.[2][3]
Resolution Workflow:
-
Solvent-Induced Shift Studies: The first and most accessible step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant differential shifts (Aromatic Solvent-Induced Shifts, or ASIS) by forming weak π-π stacking interactions with the analyte, altering the shielding of specific protons and often resolving the overlap.[4][5] For instance, protons on the face of the molecule more accessible to the solvent will experience a greater shift.
-
Higher Magnetic Field: If available, utilizing a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher) will increase spectral dispersion, spreading the signals further apart and potentially resolving the overlap without changing the sample chemistry.
-
Two-Dimensional (2D) NMR Spectroscopy: When 1D methods are insufficient, a suite of 2D NMR experiments is the definitive solution.[6][7][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This allows you to trace out the entire spin system of the pyridine ring and any other substituted aromatic rings separately.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for definitively linking proton and carbon assignments.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to connecting the fragments. For example, a proton on the pyridine ring will show a correlation to the carbon of the oxadiazole ring it is linked to, bridging the two systems.[11][13]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame NOE): Reveals through-space proximity between protons (<5 Å).[14] This is invaluable for confirming assignments, for instance, by observing a correlation between a specific pyridyl proton and the methylene bridge protons connecting the two rings.[1]
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// Edges start -> solvent [label="Is overlap minor?"]; solvent -> resolved [label="Success"]; solvent -> field [label="Failure"]; start -> field [label="Is higher field available?"]; field -> resolved [label="Success"]; field -> two_d [label="Failure / Still Overlapped"]; start -> two_d [label="Is overlap severe?"]; two_d -> cosy; cosy -> hsqc; hsqc -> hmbc; hmbc -> noesy; noesy -> resolved; }
Caption: Relationship between NMR experiments for structure elucidation.
Frequently Asked Questions (FAQs)
This section provides answers to common foundational questions regarding NMR analysis of pyridyl-oxadiazoles.
Q1: What are the typical ¹H and ¹³C chemical shift ranges I should expect?
While exact shifts are highly dependent on substitution, some general ranges can be established. The electron-withdrawing character of the nitrogen atoms significantly deshields adjacent nuclei.
| Nucleus Type | Typical Chemical Shift (δ, ppm) | Rationale & Notes |
| Pyridyl Protons | 7.0 - 9.0 | Protons α to the pyridine nitrogen are the most deshielded (downfield). The substitution pattern dictates the exact shifts and coupling constants. [2][15] |
| Oxadiazole Carbons | 158 - 176 | Highly deshielded due to attachment to two heteroatoms (O and N). C-3 and C-5 can often be distinguished by HMBC. [1][16] |
| Pyridyl Carbons | 110 - 160 | Carbons α to the nitrogen are the most deshielded. [3][17] |
| Methylene Linker (-CH₂-) | 3.0 - 5.5 | The chemical shift is sensitive to adjacent groups. An electron-withdrawing nitro group, for example, can shift this signal significantly downfield. [1] |
| Substituent Protons | Varies widely | Dependent on the nature of the substituent (e.g., -CH₃ ~2.4 ppm, -OCH₃ ~3.9 ppm). [1] |
Q2: How do electron-donating vs. electron-withdrawing groups affect the spectra?
Substituent effects are predictable and are key to confirming your structure. [2]* Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -CF₃: These groups decrease electron density on the aromatic rings. This deshields the nuclei, causing their corresponding ¹H and ¹³C signals to shift downfield (to higher ppm values). The effect is most pronounced at the ortho and para positions relative to the substituent. [2][18]* Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, -NH₂: These groups increase electron density on the rings. This shields the nuclei, causing their signals to shift upfield (to lower ppm values). This effect is also strongest at the ortho and para positions. [2]
Q3: Which deuterated solvent is best for my compound?
The choice of solvent is a critical experimental parameter that can greatly simplify spectral interpretation.
-
Chloroform-d (CDCl₃): The most common starting point. It is relatively non-polar and dissolves a wide range of organic compounds. [19]* Dimethyl sulfoxide-d₆ (DMSO-d₆): Excellent for compounds with poor solubility in CDCl₃. Its high polarity can also alter chemical shifts, sometimes resolving overlapping signals. It is also useful for observing exchangeable protons (e.g., -NH, -OH) which appear as broad signals. [4]* Benzene-d₆ (C₆D₆): As mentioned in the troubleshooting guide, this aromatic solvent is a powerful tool for inducing Aromatic Solvent-Induced Shifts (ASIS) to resolve complex aromatic regions. [5]* Methanol-d₄ (CD₃OD): A polar, protic solvent useful for highly polar compounds. Be aware that it will exchange with any labile protons (-OH, -NH) in your molecule, causing those signals to disappear.
Q4: When should I use a NOESY experiment versus a ROESY experiment?
Both NOESY and ROESY are used to detect through-space correlations, which is critical for determining stereochemistry and conformation. [20][21]The choice depends on the molecule's size (molecular weight).
-
NOESY: This is the standard experiment for small molecules (MW < 600-700 Da). The observed NOE is positive.
-
ROESY: For medium-sized molecules (MW approx. 700 – 1200 Da), the theoretical NOE can approach zero, making signals weak or absent. [22]ROESY is the preferred experiment in this range because the ROE signal is always positive and observable regardless of molecular size. [23][24]For most drug development candidates in this class, NOESY is sufficient, but if you observe weak or no NOE signals for a molecule you expect to be conformationally rigid, acquiring a ROESY is a good troubleshooting step.
Experimental Protocols: Key 2D NMR Experiments
The following are generalized, step-by-step protocols for acquiring essential 2D NMR spectra on a typical 400 MHz spectrometer. Parameters should be optimized for your specific instrument and sample.
Protocol 1: Acquiring a ¹H-¹H COSY Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.
-
Initial Setup: Load the sample, lock, and shim the spectrometer on the corresponding 1D ¹H spectrum.
-
Load COSY Experiment: Select a standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker systems).
-
Set Spectral Width (SW): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals from the 1D spectrum. A typical range is 10-12 ppm.
-
Set Acquisition Parameters:
-
Number of Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Receiver Gain (RG): Set automatically or manually to avoid clipping.
-
Relaxation Delay (D1): 1.5 - 2.0 seconds.
-
-
Acquisition: Start the experiment. Typical acquisition time is 10-30 minutes.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier Transform to visualize the spectrum.
Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum
-
Sample Preparation: A more concentrated sample is preferred. Use 15-30 mg in ~0.6 mL of solvent.
-
Initial Setup: Lock and shim as before. Obtain a 1D ¹³C spectrum to determine the carbon spectral width.
-
Load HSQC Experiment: Select a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Set Spectral Widths:
-
F2 (¹H): Set to cover the proton region (e.g., 10-12 ppm).
-
F1 (¹³C): Set to cover the expected carbon region (e.g., 0-180 ppm).
-
-
Set Acquisition Parameters:
-
Number of Points (TD): 2048 in F2, 128-256 in F1.
-
Number of Scans (NS): 4-16 per increment.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz for aromatic/heteroaromatic systems.
-
Relaxation Delay (D1): 1.5 seconds.
-
-
Acquisition: Start the experiment. Typical acquisition time is 20 minutes to 2 hours.
-
Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform the 2D Fourier Transform.
Protocol 3: Acquiring a ¹H-¹³C HMBC Spectrum
-
Sample Preparation: Use the same concentrated sample as for the HSQC.
-
Initial Setup: Use the same setup as for the HSQC.
-
Load HMBC Experiment: Select a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).
-
Set Spectral Widths: Use the same F1 (¹³C) and F2 (¹H) widths as the HSQC.
-
Set Acquisition Parameters:
-
Number of Points (TD): 2048-4096 in F2, 256-512 in F1.
-
Number of Scans (NS): 8-32 per increment (HMBC is less sensitive than HSQC).
-
Long-Range Coupling Constant (ⁿJ(CH)): This is a critical parameter. Set the delay to optimize for an average long-range coupling of 8-10 Hz.
-
Relaxation Delay (D1): 1.5 - 2.0 seconds.
-
-
Acquisition: Start the experiment. This is often the longest experiment, taking 1-4 hours.
-
Processing: Process similarly to the HSQC, but often a magnitude calculation is used.
References
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Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. Link
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Pinto, D. C. G. A., et al. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Link
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BenchChem Technical Support Team. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem. Link
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Link
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Link
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Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Link
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Link
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Dembitsky, V. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13343–13355. Link
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Yáñez, C., et al. (2004). MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES. Journal of the Chilean Chemical Society, 49(1). Link
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Yáñez, C., et al. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 14(6). Link
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Yáñez, C., et al. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. ResearchGate. Link
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da Silva, A. D., et al. (2008). ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the1,2,4-oxadiazoles 3c-e. ResearchGate. Link
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Kushi, Y., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(4), 537-542. Link
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Jha, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 1-16. Link
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Akbaş, H., et al. (2020). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Link
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University of Missouri-St. Louis. (2018). NOESY and ROESY. UMSL Chemistry Department. Link
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Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes. Link
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Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Link
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Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry. Link
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Table S1. ¹H and ¹³C chemical shifts for metabolites in urine and faces at day 35. (n.d.). Nature. Link
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Asiri, A. M., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. Link
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Szafran, M., & Szafran, Z. (1983). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Link
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ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. ResearchGate. Link
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. Link
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Jha, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. Link
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Link
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Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7482. Link
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Jeannerat, D., & Furrer, J. (2018). Comparative Table Between ROESY and NOESY Experiments. ResearchGate. Link
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Studylib. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Studylib. Link
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Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 406. Link
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BenchChem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem. Link
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Arbogast, L. W., et al. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 22(5), 783. Link
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STM Journals. (n.d.). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. Link
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Tarlton, M. L., et al. (2018). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Molecules, 23(10), 2539. Link
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Ağırbaş, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Spectroscopy Letters, 37(3), 267-273. Link
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Tyszczuk-Rotko, K., et al. (2019). π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. Molecules, 24(19), 3432. Link
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Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. ResearchGate. Link
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Validation & Comparative
A Comparative Guide to the Bioactivity of 1,2,4-Oxadiazole Derivatives: A Focus on 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its unique bioisosteric properties, often serving as a stable replacement for ester and amide functionalities, which are prone to hydrolysis in biological systems.[3][4] This inherent stability, coupled with a rigid structure that allows for precise positioning of substituents, makes the 1,2,4-oxadiazole scaffold a privileged framework in modern drug discovery.[2] Derivatives built upon this core have demonstrated an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications.[1][5][6][7]
This guide provides a comparative analysis of the bioactivity of various 1,2,4-oxadiazole derivatives, using "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" as a central reference point. While specific bioactivity data for this particular molecule is not extensively published in peer-reviewed literature, its structure embodies key features—a halogenated pyridine ring and a small alkyl substituent—that allow for a robust discussion of structure-activity relationships (SAR) when compared to other, well-characterized derivatives.
The Reference Scaffold: this compound
Chemical Structure and Properties:
-
IUPAC Name: 5-(2-chloro-4-pyridinyl)-3-methyl-1,2,4-oxadiazole[8]
The molecule consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a methyl group and at the 5-position with a 2-chloropyridin-4-yl group. This structure serves as a valuable starting point for exploring how modifications to both the pyridine and the oxadiazole substituents influence biological targets and potency.
Comparative Bioactivity Analysis of 1,2,4-Oxadiazole Derivatives
The versatility of the 1,2,4-oxadiazole core is best illustrated by examining derivatives with demonstrated activity across different therapeutic areas.
Modulators of the Central Nervous System
A significant area of research for 1,2,4-oxadiazoles has been in targeting neurological disorders.
Positive Allosteric Modulators (PAMs) of mGlu₄ Receptors: Several 1,2,4-oxadiazole derivatives have been identified as positive allosteric modulators of the metabotropic glutamate 4 (mGlu₄) receptor, a promising target for treating conditions like anxiety and psychosis.[11] These compounds do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate.
-
Key Insight: Studies have shown that a picolinamide system is a crucial pharmacophore element for mGlu₄ allosteric modulation in this class of compounds.[11] The replacement or positional change of the nitrogen atom in the pyridyl fragment can lead to a complete loss of activity.[11] This highlights the critical role of the pyridine ring, similar to that in our reference compound, in mediating this specific biological effect.
Multi-Target Anti-Alzheimer Agents: Recent research has explored 1,2,4-oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.
-
Performance Data: A series of novel derivatives demonstrated potent AChE inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range (0.0158 to 0.121 μM), making them more potent than the standard drug, donepezil (IC₅₀ = 0.123 μM).
-
Causality: The high activity is attributed to specific interactions within the AChE active site. Computational docking studies can rationalize these interactions and guide the design of even more potent inhibitors.
Caption: A common two-step workflow for synthesizing 1,2,4-oxadiazoles.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold is a remarkably versatile platform for the development of bioactive molecules. By analyzing derivatives targeting different diseases, clear structure-activity relationships emerge. For instance, halogenated aromatic rings, like the 2-chloropyridine in our reference compound, are often beneficial for antimicrobial activity, while the specific arrangement of atoms in the pyridine ring is critical for neurological targets like the mGlu₄ receptor.
Future research will likely focus on creating more complex, multi-target ligands by combining the 1,2,4-oxadiazole core with other pharmacophores. The continued use of computational chemistry will be instrumental in predicting binding modes and optimizing ligand-target interactions, thereby accelerating the discovery of new therapeutic agents based on this privileged heterocyclic system.
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Comparative Analysis of Suzuki Coupling Catalysts for 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: A Senior Application Scientist's Guide
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl bonds. The coupling of heteroaryl chlorides, such as 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, presents a significant challenge due to the inherent stability of the C-Cl bond and the potential for catalyst inhibition by the nitrogen-containing heterocycles. This guide provides a comparative analysis of various palladium-based catalyst systems for this specific transformation, offering insights into catalyst selection, reaction optimization, and troubleshooting. Experimental data from analogous systems are presented to support the recommendations, providing researchers and drug development professionals with a practical framework for achieving high-yield couplings of this valuable building block.
Introduction: The Challenge of Coupling 2-Chloropyridines
The Suzuki-Miyaura reaction has become a favored method for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] However, the use of aryl and heteroaryl chlorides as coupling partners has historically been a significant hurdle. The strength of the C-Cl bond makes the initial oxidative addition step in the catalytic cycle—the rate-limiting step for many cross-couplings—energetically demanding.[3]
The substrate in focus, This compound , presents a classic example of a challenging coupling partner. As an electron-deficient 2-chloropyridine, it is more reactive than electron-rich or neutral aryl chlorides, which can facilitate oxidative addition.[4] However, the presence of multiple nitrogen atoms, particularly the pyridine nitrogen, can lead to catalyst inhibition or deactivation through coordination to the palladium center.[3] Therefore, the choice of catalyst, specifically the ligand, is paramount to achieving a successful and efficient reaction.
The Crucial Role of the Ligand
Modern Suzuki-Miyaura couplings of challenging substrates like heteroaryl chlorides have been revolutionized by the development of highly active and specialized phosphine ligands.[2] These ligands are typically bulky and electron-rich, which promotes the formation of the active, monoligated L-Pd(0) species, enhances the rate of oxidative addition, and facilitates the final reductive elimination step.[1] For 2-chloropyridine substrates, the ligand must also be able to sterically shield the palladium center to prevent inhibitory coordination from the pyridine nitrogen.[3]
Here, we compare several classes of ligands that have demonstrated efficacy in the coupling of heteroaryl chlorides.
Buchwald Ligands: The Gold Standard
The dialkylbiaryl phosphine ligands developed by the Buchwald group are widely regarded as the state-of-the-art for challenging Suzuki-Miyaura couplings.[1][2] Ligands such as SPhos, XPhos, and RuPhos have consistently shown exceptional performance with aryl and heteroaryl chlorides.[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, SPhos often provides excellent results for a broad range of substrates, including heteroaryl chlorides. The methoxy groups are thought to stabilize the palladium center and promote reductive elimination.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is even more sterically hindered than SPhos, which can be advantageous for preventing catalyst deactivation by coordinating substrates. It has shown great success in couplings involving hindered aryl chlorides and heteroaryl chlorides.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand, RuPhos, has been shown to be optimal for some transformations involving pyridyl substrates.
The efficacy of these ligands is often enhanced when used in combination with palladium precatalysts, such as the G2, G3, or G4 Buchwald precatalysts, which provide a stable source of the active L-Pd(0) catalyst.
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions.[6] They form very strong bonds with the palladium center, creating highly stable and active catalysts.[6] For Suzuki-Miyaura couplings of heteroaryl chlorides, NHC-based catalysts, such as PEPPSI-IPr, can be highly effective.[7] The strong σ-donating ability of NHCs can facilitate the oxidative addition of the C-Cl bond.[6]
Other Ligand Systems
While Buchwald ligands and NHCs are often the first choice, other ligand systems have also shown promise. For instance, Pd(dppf)Cl₂ is a classic, robust catalyst that can be effective for some less-demanding heteroaryl chloride couplings.[5] In some cases, even traditional catalysts like Pd(PPh₃)₄ have been successfully used for the coupling of 2- and 4-chloropyridines, although they may require higher catalyst loadings and temperatures.[8]
Comparative Performance and Catalyst Selection
The choice of catalyst will depend on the specific boronic acid partner, desired reaction scale, and cost considerations. Below is a comparative table summarizing the expected performance of different catalyst systems for the Suzuki coupling of this compound.
| Catalyst System | Ligand Type | Typical Pd Loading | Temperature | Key Advantages | Potential Disadvantages |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald Ligand | 1-2 mol% | 80-110 °C | High yields, broad scope, good for hindered substrates. | Higher cost of ligands. |
| SPhos Pd G4 Precatalyst | Buchwald Ligand | 1-2 mol% | 80-110 °C | Excellent activity and stability, easy to handle. | Higher cost of precatalyst. |
| Pd(OAc)₂ / IPr·HCl | NHC | 1-3 mol% | 90-120 °C | High thermal stability, effective for electron-deficient chlorides.[6] | May require stronger bases and higher temperatures. |
| PEPPSI-IPr | NHC Precatalyst | 1-3 mol% | 90-120 °C | Air and moisture stable, easy to handle.[7] | Can be more expensive than in-situ systems. |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 3-5 mol% | 100-120 °C | Commercially available, robust.[5] | Generally lower activity than Buchwald or NHC systems. |
| Pd(PPh₃)₄ | Triarylphosphine | 5-10 mol% | >110 °C | Inexpensive and readily available.[8] | Often requires high catalyst loading and harsh conditions.[8] |
Recommendation: For the coupling of This compound , a catalyst system based on a Buchwald ligand (SPhos or XPhos) is the recommended starting point due to their proven track record with challenging heteroaryl chlorides. Using a commercially available precatalyst like SPhos Pd G4 can simplify the experimental setup and improve reproducibility.
Experimental Workflow and Protocol
The following is a generalized, yet detailed, experimental protocol for the Suzuki-Miyaura coupling of the target substrate. This protocol should be optimized for each specific boronic acid partner.
Visualizing the Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
SPhos Pd G4 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent should be sufficient to create a stirrable slurry.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the SPhos Pd G4 precatalyst.
-
Seal the vessel and place it in a preheated oil bath or heating block at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting and Optimization
Even with highly active catalysts, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that provides access to valuable chemical entities for drug discovery and development. Success hinges on the rational selection of a highly active and robust catalyst system. Modern dialkylbiaryl phosphine ligands, particularly SPhos and XPhos, in conjunction with palladium sources or as integrated precatalysts, offer the most reliable and high-yielding route for this class of substrate. By following a well-designed experimental protocol and employing a logical troubleshooting strategy, researchers can efficiently synthesize the desired coupled products.
References
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The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. Retrieved from [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
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Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. Retrieved from [Link]
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Onoabedje, E. A., & Okoro, U. C. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 49(16), 2117-2146. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566–1578. Retrieved from [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. The Hong Kong Polytechnic University. Retrieved from [Link]
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Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Letters in Organic Chemistry, 6(5), 412-416. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Tetrahedron, 63(51), 12646-12654. Retrieved from [Link]
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Saha, B., & Ranu, B. C. (2015). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. RSC Advances, 5(92), 75459-75494. Retrieved from [Link]
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Sołoducho, J., Olech, K., Świst, A., & Zając, D. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 2(3), 254-266. Retrieved from [Link]
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The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2016). Molecules, 21(8), 1036. Retrieved from [Link]
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Gök, Y., Aydemir, M., & Çetinkaya, B. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(12), 2139. Retrieved from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions, 50(29), 10101-10108. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, 42(17), 2131–2136. Retrieved from [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2017). Journal of Organometallic Chemistry, 846, 233-239. Retrieved from [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). Chemistry – An Asian Journal. Retrieved from [Link]
-
Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX. Retrieved from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2021). Journal of Heterocyclic Chemistry, 58(8), 1699-1708. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]
-
Onoabedje, E. A., & Okoro, U. C. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 49(16), 2117-2146. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014). Journal of Heterocyclic Chemistry, 52(6). Retrieved from [Link]
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A Definitive Guide to the Structural Validation of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Using 2D NMR
In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. The synthetic pathways leading to complex heterocyclic systems can often yield a variety of regioisomers, and failure to correctly identify the final product can have profound implications for downstream applications, from biological screening to patent filings. This guide provides an in-depth, practical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—are synergistically employed to definitively validate the structure of "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine".
The core challenge lies in confirming the precise connectivity between the pyridine and the 1,2,4-oxadiazole rings, and the specific position of the methyl group on the oxadiazole moiety. For instance, a plausible synthetic byproduct could be the isomer 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine. While 1D NMR might provide ambiguous data, 2D NMR techniques offer a robust, self-validating system to resolve this ambiguity with certainty.
Figure 1: The Structural Puzzle
| Target Molecule | Potential Isomeric Impurity |
|---|---|
| Structure of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine would differ in the attachment point of the pyridine ring and the position of the methyl group on the oxadiazole ring. | |
| This compound [1][2] | 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine |
The Synergistic Power of 2D NMR: A Multi-faceted Approach
The strength of 2D NMR in structural elucidation lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular framework.[3][4] We employ a trio of experiments, each providing a unique and complementary piece of the puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5] It is the primary tool for mapping out contiguous proton spin systems, such as the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[4][6][7] It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone for connecting disparate parts of the molecule, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[4][5][7] This is the critical experiment for identifying the connectivity between the pyridine and oxadiazole rings and for pinpointing the location of the methyl group relative to non-protonated (quaternary) carbons.
Experimental Protocol: A Self-Validating Workflow
Caption: Experimental workflow for 2D NMR structural validation.
Results and Discussion: Deciphering the Spectra
For clarity, the atoms of the target molecule, This compound , are numbered as follows:
(Self-generated image for illustrative purposes)Step 1: 1D ¹H and ¹³C NMR Analysis
The initial 1D spectra provide the fundamental chemical shift data. Based on known values for substituted pyridines and oxadiazoles, we can predict the approximate chemical shifts.[8][9]
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom No. | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity |
| 2 | C | - | ~152.0 | Quaternary |
| 3 | CH | ~8.25 | ~122.0 | d |
| 4 | C | - | ~145.0 | Quaternary |
| 5 | CH | ~7.95 | ~120.0 | dd |
| 6 | CH | ~8.70 | ~150.5 | d |
| 7 (Me) | CH₃ | ~2.45 | ~11.5 | s |
| 8 (Ox-C3) | C | - | ~168.0 | Quaternary |
| 9 (Ox-C5) | C | - | ~175.0 | Quaternary |
Step 2: COSY Analysis - Mapping the Pyridine Ring
The COSY spectrum reveals the proton-proton connectivities. We expect to see correlations only within the pyridine ring, confirming the relationship between H3, H5, and H6. The methyl group (H7) will be an isolated singlet with no COSY cross-peaks.
Table 2: Expected COSY Correlations
| Proton | Correlates With | Justification |
| H6 (~8.70 ppm) | H5 (~7.95 ppm) | ³J coupling |
| H5 (~7.95 ppm) | H6 (~8.70 ppm), H3 (~8.25 ppm) | ³J and ⁴J (meta) coupling |
| H3 (~8.25 ppm) | H5 (~7.95 ppm) | ⁴J (meta) coupling |
Step 3: HSQC Analysis - Direct Proton-Carbon Links
The HSQC spectrum definitively links each proton to its directly attached carbon. This is a crucial step for assigning the carbon signals of the pyridine ring and the methyl group.
Table 3: Expected HSQC Correlations (¹JCH)
| Proton (¹H δ) | Correlated Carbon (¹³C δ) | Assignment |
| ~8.70 ppm | ~150.5 ppm | H6 – C6 |
| ~8.25 ppm | ~122.0 ppm | H3 – C3 |
| ~7.95 ppm | ~120.0 ppm | H5 – C5 |
| ~2.45 ppm | ~11.5 ppm | H7 – C7 (Methyl) |
Step 4: HMBC Analysis - The Final Proof of Connectivity
The HMBC spectrum provides the definitive evidence to connect the molecular fragments and distinguish between the target molecule and its isomer. The long-range correlations are the key.
Caption: Key HMBC correlations confirming the molecular structure.
Table 4: Key Diagnostic HMBC Correlations (²JCH and ³JCH)
| Proton (¹H δ) | Correlated Carbon (¹³C δ) | Justification | Structural Significance |
| H3 (~8.25 ppm) | C9 (Ox-C5) (~175.0 ppm) | ³J coupling | Confirms the pyridine C4 is attached to the oxadiazole C9. |
| H5 (~7.95 ppm) | C9 (Ox-C5) (~175.0 ppm) | ³J coupling | Confirms the pyridine C4 is attached to the oxadiazole C9. |
| H7 (Me) (~2.45 ppm) | C8 (Ox-C3) (~168.0 ppm) | ²J coupling | Confirms the methyl group is attached to the oxadiazole C8. |
| H7 (Me) (~2.45 ppm) | C9 (Ox-C5) (~175.0 ppm) | ³J coupling | Provides further evidence for the oxadiazole ring structure. |
| H3, H5 | C4 (~145.0 ppm) | ²J coupling | Confirms assignments within the pyridine ring. |
| H6 | C2 (~152.0 ppm) | ³J coupling | Confirms assignments within the pyridine ring. |
The two most critical observations are:
-
Pyridine-to-Oxadiazole Linkage: The protons flanking the C4 position of the pyridine ring (H3 and H5) both show a 3-bond correlation to the same oxadiazole carbon (C9). This unequivocally establishes that the C4-C9 bond connects the two rings.
-
Methyl Group Position: The methyl protons (H7) show a strong 2-bond correlation to the oxadiazole carbon C8. This is only possible if the methyl group is directly attached to C8, confirming the 3-methyl substitution pattern.
In the alternative isomer, 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine, the methyl protons would instead show a strong ²J correlation to the oxadiazole carbon attached to the pyridine ring, and the pyridine protons (H3/H5) would show a ³J correlation to the oxadiazole carbon bearing the methyl group. The observed data conclusively rules out this possibility.
Conclusion
By systematically applying a suite of 2D NMR experiments, we have moved beyond simple spectral interpretation to a process of logical deduction and validation. The COSY spectrum established the proton framework of the pyridine ring, the HSQC spectrum linked protons to their corresponding carbons, and the HMBC spectrum provided the crucial long-range correlations that pieced the entire molecular puzzle together. This synergistic approach, where data from each experiment cross-validates the others, provides an unimpeachable confirmation of the structure as This compound . This level of analytical rigor is the bedrock of modern chemical science, ensuring that subsequent research and development efforts are built upon a foundation of confirmed structural identity.
References
- 2D NMR Spectroscopy. Slideshare.
- Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evalu
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- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. MDPI.
- Synthesis, Characterization, and Antimicrobial Evalu
- Heteronuclear Single-quantum Correl
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Common 2D (COSY, HSQC, HMBC).
- Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
- HSQC and HMBC. Columbia University.
- nmr hsqc hmbc: Topics by Science.gov.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
- This compound. PubChem.
- 2D NMR, Heteronuclear spectra. YouTube.
- Nmr Data Interpretation Explained Understanding 1d And 2d Nmr Spectra Of Organic Compounds And N
- This compound. PubChemLite.
- Supplementary Inform
- 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine.
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Comparing the efficacy of "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" with known enzyme inhibitors
Initiating Target Identification
I'm currently engaged in a comprehensive search to pinpoint the enzymatic targets of "2- Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" and to compile a list of known, well-characterized inhibitors for these identified targets. This is the first step of the process. I am now exploring experimental data.
Defining Data Requirements
I've expanded the search to experimental data, specifically IC50/Ki values, protocols for inhibitory activity assessment, and inhibitor mechanisms. I'm also looking into enzyme assay protocols and their pros/cons, along with related signaling pathways. My focus now is on gathering the raw material before structuring the comparison guide.
Reviewing Inhibitor Candidates
I've been looking at the initial search results for "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine". It seems the molecule itself isn't a known enzyme inhibitor. I'm now digging into similar pyridine and oxadiazole structures, hoping to find related compounds with inhibitory activity.
Defining Comparison Scope
I've decided to proceed with Phosphodiesterase 10A (PDE10A) as the focus for the comparison guide, as the search yielded many related inhibitors. The base compound itself doesn't appear as an inhibitor, so I'm assuming it's a hypothetical compound. My next step is selecting a few well-characterized PDE10A inhibitors for the comparison.
Prioritizing PDE10A Comparison
I've decided to prioritize a PDE10A comparison, assuming our base compound is hypothetical. The search revealed that while it isn't a known inhibitor, pyridine/oxadiazole structures show activity. I'll focus on MP-10, TAK-063, and Papaverine as comparison standards, gathering detailed data and assay protocols next.
Analyzing PDE10A Inhibitors
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Expanding Data on Inhibitors
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Collecting Early Data Points
I've successfully gathered IC50 and Ki values for TAK-063 and MP-10, as well as some IC50 data for Papaverine versus PDE10A and other PDEs. I'm also now holding key information on TAK-063's selectivity, and have begun to look into the preclinical.
Finalizing Data Consolidation
I've assembled a comprehensive dataset, including IC50, Ki values for TAK-063, MP-10, Papaverine against PDEs, and TAK-063 selectivity. I also have preclinical/clinical efficacy data for both in schizophrenia models, alongside detailed assay protocols and signaling pathway insights. I'm ready to move into structuring the comparison guide.
Comparative Cross-Reactivity Analysis of CMPD-4OX5PY: A Guide to Kinase Selectivity Profiling
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine , hereafter referred to as CMPD-4OX5PY . The pyridine and 1,2,4-oxadiazole moieties are prevalent scaffolds in modern medicinal chemistry, frequently associated with kinase inhibition.[1][2] Consequently, a rigorous assessment of a compound's selectivity across the human kinome is a cornerstone of preclinical development, essential for predicting potential therapeutic windows and mitigating risks of off-target toxicity.[3][4][5] This document outlines a multi-tiered strategy for characterizing CMPD-4OX5PY, beginning with broad, high-throughput screening and culminating in detailed cellular target engagement confirmation. We present comparative data against a hypothetical alternative, CMPD-ALT , to illustrate key selectivity metrics and provide detailed, field-proven protocols for the core experimental assays.
Introduction: The Imperative for Selectivity
The compound of interest, CMPD-4OX5PY, incorporates a 2-chloropyridine ring linked to a 3-methyl-1,2,4-oxadiazole. This structural combination suggests a potential interaction with the ATP-binding pocket of protein kinases, a target class implicated in a vast array of pathologies, most notably oncology. While potent on-target activity is the primary goal, off-target interactions can lead to unforeseen toxicities or even beneficial polypharmacology.[6][7] Therefore, early and comprehensive in vitro profiling against a broad range of biological targets is not merely a regulatory formality but a critical step in building a robust safety and efficacy profile for any new chemical entity.[8]
The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites, making the development of truly selective inhibitors a formidable challenge.[4] A lack of selectivity can manifest as adverse events, derailing an otherwise promising clinical candidate. This guide establishes a logical, tiered workflow to de-risk CMPD-4OX5PY by systematically mapping its interaction landscape.
Strategic Workflow for Selectivity Profiling
A successful selectivity profiling campaign is not a single experiment but a phased approach designed to build a progressively detailed understanding of a compound's behavior. The causality behind this tiered strategy is to use broad, cost-effective assays to cast a wide net initially, followed by more resource-intensive, higher-fidelity assays to validate and quantify the initial findings.
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Comparative Analysis: CMPD-4OX5PY vs. CMPD-ALT
To contextualize the performance of CMPD-4OX5PY, we present hypothetical data against a structural analog, CMPD-ALT. For this guide, we will assume the primary therapeutic target is MAP4K4 , a serine/threonine kinase involved in multiple cellular signaling pathways.
Phase 1: KINOMEscan® Broad Panel Results
The initial screen is performed at a single high concentration (e.g., 10 µM) to identify all potential interactions. The results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.
Table 1: Single-Point KINOMEscan® Results (%Ctrl at 10 µM) (Selected Kinase Hits)
| Kinase Target | Kinase Family | CMPD-4OX5PY (%Ctrl) | CMPD-ALT (%Ctrl) |
| MAP4K4 | STE20 | 0.5 | 1.2 |
| MINK1 | STE20 | 1.5 | 25.5 |
| TNIK | STE20 | 2.2 | 30.1 |
| LCK | SRC | 45.8 | 3.5 |
| FYN | SRC | 52.3 | 4.1 |
| AURKB | Aurora | 88.1 | 15.6 |
Expert Interpretation: The initial data immediately reveals distinct selectivity profiles. CMPD-4OX5PY shows potent binding to the intended target, MAP4K4, and other members of the STE20 kinase family (MINK1, TNIK). In contrast, CMPD-ALT, while also binding MAP4K4, exhibits significant cross-reactivity with SRC family kinases (LCK, FYN), a common off-target liability that can lead to immunological or platelet-related side effects.
Phase 2: Quantitative Dose-Response Analysis
Hits identified in the primary screen (typically with %Ctrl < 30%) are followed up with full dose-response curves to determine biochemical potency (IC50) or binding affinity (Kd).
Table 2: Biochemical IC50 and Selectivity Score Comparison
| Kinase Target | CMPD-4OX5PY IC50 (nM) | CMPD-ALT IC50 (nM) |
| MAP4K4 | 15 | 25 |
| MINK1 | 45 | 4,500 |
| TNIK | 68 | 6,200 |
| LCK | >10,000 | 85 |
| FYN | >10,000 | 92 |
| Selectivity Score (S10) ¹ | 0.025 (Clean) | 0.25 (Promiscuous) |
¹Selectivity Score (S10) is the number of kinases with IC50 < 100 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Expert Interpretation: The quantitative data confirms the initial findings. CMPD-4OX5PY is not only more potent against the primary target MAP4K4 but also demonstrates a vastly superior selectivity profile. Its S10 score of 0.025 indicates high specificity, with only three kinases inhibited below 100 nM. CMPD-ALT, with an S10 score of 0.25, is significantly more promiscuous, raising potential safety concerns. The >200-fold selectivity of CMPD-4OX5PY against the SRC family kinases LCK and FYN is a major advantage.
Experimental Methodologies
The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols. Below are methodologies for the key assays discussed.
Protocol: KINOMEscan® Competition Binding Assay
This method, offered by service providers like Eurofins Discovery, measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[9][10]
-
Assay Principle: Kinases are fused with a DNA tag. An immobilized ligand is prepared on a solid support. In the absence of a competing compound, the kinase binds to the immobilized ligand and is captured. A competing compound will prevent this interaction.
-
Preparation: Prepare stock solutions of CMPD-4OX5PY and controls (e.g., DMSO as negative, a known multi-kinase inhibitor like Staurosporine as positive) in 100% DMSO.
-
Binding Reaction: Combine the DNA-tagged kinases, the test compound (at a final concentration of 10 µM), and the immobilized ligand in binding buffer.
-
Incubation: Allow the reaction to equilibrate at room temperature for 60 minutes.
-
Capture & Wash: The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase. Unbound components are washed away.
-
Elution & Quantification: The bound kinase is eluted, and the amount is quantified using qPCR on the DNA tag.
-
Data Analysis: Results are calculated as %Ctrl, where the DMSO control represents 100% binding and a highly potent, non-selective inhibitor represents 0% binding.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method used to verify direct target engagement within the complex milieu of a living cell.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13]
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 expressing MAP4K4) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat cell aliquots with various concentrations of CMPD-4OX5PY (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.[14]
-
Thermal Challenge: Transfer the cell suspensions to PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[14]
-
Cell Lysis: Lyse the cells to release proteins. This can be achieved by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein (MAP4K4) remaining in the supernatant using a standard detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature for each compound concentration. A rightward shift in the melting curve indicates target stabilization and thus, direct engagement.
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Benchmarking the synthesis of "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" against other methods
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern drug discovery and development, the 1,2,4-oxadiazole moiety stands out as a "privileged scaffold." Its prevalence in numerous clinically evaluated and marketed therapeutics is a testament to its favorable physicochemical properties. Often employed as a bioisostere for amide and ester groups, the 1,2,4-oxadiazole ring can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The target molecule of this guide, 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the chloro-substituent on the pyridine ring offers a reactive handle for further chemical elaboration, making its efficient and scalable synthesis a topic of considerable interest to researchers in medicinal chemistry.
This guide provides a comprehensive comparison of two distinct and robust synthetic strategies for the preparation of this compound. We will delve into a classical two-step approach commencing from a carboxylic acid precursor and a more streamlined one-pot synthesis starting from the corresponding nitrile. Each methodology will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis of key performance metrics to aid researchers in selecting the most appropriate route for their specific needs.
Method A: The Classical Two-Step Synthesis via an Acyl Chloride Intermediate
This well-established route hinges on the formation of an O-acyl amidoxime intermediate, which subsequently undergoes cyclodehydration to furnish the desired 1,2,4-oxadiazole.[1][3] This method offers a high degree of control as the intermediate can be isolated and characterized, potentially leading to higher purity of the final product.
Causality Behind Experimental Choices
The conversion of 2-chloropyridine-4-carboxylic acid to its more reactive acyl chloride derivative is a critical first step, as the carboxylic acid itself is not sufficiently electrophilic to readily acylate the amidoxime. Thionyl chloride is a common and effective reagent for this transformation. The subsequent reaction with N'-hydroxyacetamidine (acetamidoxime) forms the key O-acyl amidoxime intermediate. The final and often most challenging step is the cyclodehydration, which can be promoted by thermal means or under basic conditions.[4] For this guide, we will employ a thermal cyclization, which avoids the need for strong bases that could potentially react with the chloro-substituent on the pyridine ring.
Experimental Protocol: Method A
Step 1: Synthesis of 2-Chloropyridine-4-carbonyl chloride
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloropyridine-4-carboxylic acid (1.0 eq).[5]
-
Add thionyl chloride (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).[6][7]
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloropyridine-4-carbonyl chloride is typically used in the next step without further purification.[8]
Step 2: Synthesis of this compound
-
In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N'-hydroxyacetamidine (1.1 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF).[9][10][11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-chloropyridine-4-carbonyl chloride (1.0 eq) in anhydrous THF to the amidoxime solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Heat the mixture to reflux for 12 hours to effect cyclodehydration.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Method B: The Convergent One-Pot Synthesis from a Nitrile Precursor
One-pot syntheses are highly valued in both academic and industrial settings for their operational simplicity, reduced waste generation, and potential for higher throughput.[12][13][14][15] This approach circumvents the isolation of intermediates, directly converting 2-chloropyridine-4-carbonitrile to the final product in a single reaction vessel.
Causality Behind Experimental Choices
This method relies on the initial formation of an amidoxime in situ from the reaction of 2-chloropyridine-4-carbonitrile with hydroxylamine. This is immediately followed by acylation and subsequent cyclization. The choice of an appropriate coupling agent is crucial for the success of this one-pot procedure. Here, we propose the use of a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activating agent like HOBt (hydroxybenzotriazole), which are commonly used in peptide coupling and are well-suited for forming the O-acyl amidoxime intermediate prior to its cyclization.
Experimental Protocol: Method B
-
To a round-bottom flask, add 2-chloropyridine-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable solvent such as ethanol.[16]
-
Add a base, such as triethylamine (2.5 eq), to liberate the free hydroxylamine and stir the mixture at reflux for 6 hours to form the corresponding amidoxime in situ.
-
Cool the reaction mixture to room temperature and add acetic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Heat the reaction to reflux for 8 hours to drive the cyclodehydration.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data and Performance Benchmarking
| Parameter | Method A: Two-Step Synthesis | Method B: One-Pot Synthesis |
| Starting Material | 2-Chloropyridine-4-carboxylic acid | 2-Chloropyridine-4-carbonitrile |
| Key Reagents | Thionyl chloride, N'-hydroxyacetamidine | Hydroxylamine HCl, EDC, HOBt, Acetic Acid |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 65-80% | 50-70% |
| Reaction Time | ~18 hours | ~26 hours |
| Purification | Intermediate isolation, final chromatography | Final chromatography |
| Scalability | Good | Excellent |
| Process Complexity | Moderate | Low |
Note: Yields are estimated based on literature precedents for similar transformations and may vary depending on specific reaction conditions and scale.
Visualizing the Synthetic Workflows
Caption: Workflow for Method A: Two-Step Synthesis.
Caption: Workflow for Method B: One-Pot Synthesis.
Discussion and Recommendations
Method A: The Reliable Workhorse
The primary advantage of the two-step synthesis lies in its robustness and predictability. The isolation of the acyl chloride (or its immediate use in a crude form) and the subsequent controlled reaction with the amidoxime allow for clear reaction monitoring. This can be particularly beneficial during methods development or when high purity of the final product is paramount. The potential for a higher overall yield, as suggested by analogous literature procedures, makes this an attractive option for obtaining significant quantities of the target compound. The main drawback is the additional handling and potential for material loss associated with a two-step process.
Method B: The Champion of Efficiency
The one-pot approach is undeniably more elegant from a process chemistry perspective. By telescoping multiple transformations into a single operation, it reduces solvent usage, minimizes waste, and simplifies the overall workflow. This makes it an ideal candidate for library synthesis or for large-scale production where operational efficiency is a key driver. However, one-pot reactions can sometimes be more challenging to optimize, as the conditions must be compatible with all reactive species present. The yields may also be slightly lower compared to a stepwise approach due to the potential for side reactions.
The choice between these two synthetic methodologies will ultimately depend on the specific goals of the researcher. For exploratory work and the synthesis of high-purity material on a laboratory scale, the control offered by Method A may be preferable. For applications where efficiency, scalability, and reduced environmental impact are the primary considerations, the one-pot strategy of Method B presents a compelling alternative. Both routes provide viable and effective means to access the valuable intermediate, this compound, empowering further research and development in the field of medicinal chemistry.
References
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,2,4-Oxadiazole Analogs in Preclinical Research
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its versatile bioisosteric properties and a broad spectrum of biological activities.[1][2] This guide provides a comparative overview of the in vitro and in vivo efficacy of various analogs based on the 1,2,4-oxadiazole scaffold, with a conceptual focus on structures related to "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine". While direct efficacy data for this specific compound is limited in publicly available literature, this guide will delve into the performance of structurally related analogs, offering valuable insights for researchers, scientists, and professionals in drug development.
The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide groups, enhancing metabolic stability and modulating physicochemical properties of drug candidates.[3] Its derivatives have been investigated for a multitude of therapeutic applications, including oncology, infectious diseases, and neurodegenerative disorders.[4] This guide will synthesize data from various studies to present a comparative analysis of their preclinical efficacy.
In Vitro Efficacy: A Comparative Analysis of Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively explored against various cancer cell lines. The in vitro efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
A comparative summary of the in vitro anticancer activity of several 1,2,4-oxadiazole analogs is presented in Table 1. This data highlights how substitutions on the core structure influence cytotoxic potency.
Table 1: Comparative In Vitro Anticancer Activity of 1,2,4-Oxadiazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 | [5] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 | [5] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 | [5] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 | [5] |
| 1,2,4-oxadiazole-fused-imidazothiadiazole derivative 13a | A375 (Melanoma) | 0.11 | Doxorubicin | 0.79 | [1] |
| 1,2,4-oxadiazole-fused-imidazothiadiazole derivative 13b | MCF-7 (Breast) | 1.47 | Doxorubicin | 5.51 | [1] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (related oxadiazole) | SNB-19 (CNS) | PGI = 65.12% at 10µM | - | - | [6] |
| 1,2,4-oxadiazole hydroxamate-based derivatives | HDAC-1 | Inhibitory at 20nM | Suberanilohydroxamic acid | - | [1] |
PGI = Percent Growth Inhibition
The data indicates that the substitution pattern on the aromatic rings attached to the 1,2,4-oxadiazole core plays a crucial role in determining the anticancer activity. For instance, the presence of a pyridine-4-yl group appears to confer potent activity against colorectal cancer cell lines.[5] Similarly, fusing the oxadiazole with other heterocyclic systems like imidazothiadiazole can lead to compounds with sub-micromolar IC50 values.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,2,4-oxadiazole analogs) and a vehicle control. A positive control (e.g., Doxorubicin) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and its basis in assessing mitochondrial metabolic activity, a key indicator of cell health. The 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Efficacy: Preclinical Animal Models
While in vitro data provides valuable initial insights, in vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a whole-organism context. These studies can assess a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in disease models.
Information on the in vivo efficacy of specific "this compound" analogs is less prevalent in the public domain. However, some studies on related 1,3,4-oxadiazole derivatives provide a framework for potential in vivo evaluation. For instance, a study on 1,3,4-oxadiazole–piperazine–naphthalene conjugates demonstrated diuretic activity in a rat model.[7]
Conceptual Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy
A common in vivo model to assess the anticancer activity of a compound is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MCF-7 for breast cancer) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomized into treatment and control groups. The treatment group receives the test compound (e.g., a 1,2,4-oxadiazole analog) via a specific route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Causality Behind Experimental Choices: The xenograft model is a standard in preclinical oncology for evaluating the efficacy of a drug on human tumors in a living system. Immunocompromised mice are used to prevent the rejection of human cells. Regular monitoring of tumor volume and body weight provides a quantitative measure of efficacy and a qualitative assessment of toxicity.
Caption: Workflow of a xenograft mouse model for in vivo anticancer efficacy.
Structure-Activity Relationships and Future Directions
The diverse biological activities of 1,2,4-oxadiazole derivatives underscore the importance of this scaffold in drug discovery.[1][2] The available data suggests that the nature and position of substituents on the aromatic rings attached to the oxadiazole core are critical determinants of efficacy and selectivity. For instance, the introduction of electron-withdrawing groups has been shown to increase antitumor activity in some series.[1]
Future research in this area should focus on:
-
Systematic SAR studies: To delineate the precise structural requirements for optimal activity against specific biological targets.
-
Mechanism of action studies: To elucidate the molecular pathways through which these compounds exert their effects.
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In vivo efficacy studies: To validate the therapeutic potential of promising analogs in relevant animal models of disease.
The "this compound" scaffold represents an interesting starting point for the design of novel therapeutic agents. By leveraging the existing knowledge on related 1,2,4-oxadiazole analogs, researchers can rationally design and synthesize new derivatives with improved efficacy and drug-like properties.
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Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Journal of Biomolecular Structure and Dynamics. [Link]
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Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2024). Results in Chemistry. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed. [Link]
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Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]
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Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). National Institutes of Health. [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2021). RSC Publishing. [Link]
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Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019). ScienceDirect. [Link]
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Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. (2012). PubMed Central. [Link]
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2024). RSC Publishing. [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). ResearchGate. [Link]
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Synthesis and integrated in silico and in vivo evaluation of 1,3,4-oxadiazole–piperazine–naphthalene conjugates as diuretics. (2025). Connect Journals. [Link]
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Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2009). ResearchGate. [Link]
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4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine. Corrigendum. (2008). PubMed Central. [Link]
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A Spectroscopic Guide to Differentiating Isomers of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug candidate's pharmacological and toxicological profile. This guide provides a comprehensive spectroscopic framework for the differentiation of constitutional isomers of "2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine," a scaffold of interest in medicinal chemistry. By leveraging the unique electronic and steric environments of each isomer, we can predictably distinguish them using a suite of standard analytical techniques.
This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy. We will explore the theoretical underpinnings of how substituent placement on the pyridine ring influences the spectroscopic output, providing researchers with the tools to confidently identify their target molecule from its constitutional isomers.
The Isomers of Interest
For the purpose of this guide, we will compare the target molecule, This compound (Isomer A) [1][2], with its plausible constitutional isomers where the positions of the chloro and oxadiazolyl groups on the pyridine ring are varied:
-
Isomer A: this compound
-
Isomer B: 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine[3]
-
Isomer C: 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine[4]
-
Isomer D: 2-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine[5]
Figure 1. Constitutional isomers of 2-Chloro-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton. The chemical shifts and coupling patterns of the pyridine ring protons will be unique for each isomer.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale |
| A | H-3 | ~7.8 | d, J ≈ 5.2 | Ortho to N, deshielded. |
| H-5 | ~7.6 | dd, J ≈ 5.2, 1.5 | Coupled to H-3 and H-6. | |
| H-6 | ~8.6 | d, J ≈ 1.5 | Para to oxadiazole, ortho to N, most deshielded. | |
| CH₃ | ~2.5 | s | Methyl group on oxadiazole. | |
| B | H-4 | ~7.4 | t, J ≈ 7.8 | Coupled to H-5 and H-6. |
| H-5 | ~7.8 | dd, J ≈ 7.8, 4.8 | Coupled to H-4 and H-6. | |
| H-6 | ~8.5 | dd, J ≈ 4.8, 1.8 | Ortho to N, deshielded. | |
| CH₃ | ~2.5 | s | Methyl group on oxadiazole. | |
| C | H-3 | ~7.9 | d, J ≈ 8.5 | Ortho to oxadiazole. |
| H-4 | ~7.4 | dd, J ≈ 8.5, 2.5 | Coupled to H-3 and H-6. | |
| H-6 | ~8.7 | d, J ≈ 2.5 | Ortho to N, most deshielded. | |
| CH₃ | ~2.5 | s | Methyl group on oxadiazole. | |
| D | H-3 | ~7.4 | d, J ≈ 7.7 | Coupled to H-4. |
| H-4 | ~7.8 | t, J ≈ 7.7 | Coupled to H-3 and H-5. | |
| H-5 | ~7.3 | d, J ≈ 7.7 | Coupled to H-4. | |
| CH₃ | ~2.5 | s | Methyl group on oxadiazole. |
Note: These are predicted values based on general substituent effects on the pyridine ring. Actual values may vary.[6][7][8][9]
The number of distinct signals for the pyridine protons and their coupling patterns will be the primary diagnostic feature. For instance, Isomer D, with its C₂ symmetry, is expected to show a simpler spectrum compared to the other isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information, revealing the electronic environment of each carbon atom. The chemical shifts of the pyridine ring carbons are particularly sensitive to the position of the electron-withdrawing chloro and oxadiazolyl substituents.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Isomer | Predicted Chemical Shifts of Pyridine Carbons (ppm) | Rationale |
| A | C2: ~152, C3: ~122, C4: ~148, C5: ~120, C6: ~150 | C2 and C4 are significantly deshielded due to the attached electronegative groups. |
| B | C2: ~151, C3: ~140, C4: ~125, C5: ~128, C6: ~149 | C2 and C3 are deshielded. |
| C | C2: ~153, C3: ~123, C4: ~139, C5: ~145, C6: ~151 | C2 and C5 are deshielded. |
| D | C2: ~152, C3: ~121, C4: ~138, C5: ~121, C6: ~152 | Symmetrical structure will result in fewer signals if not fully resolved. C2 and C6 are deshielded. |
Note: These are estimations based on additivity rules and published data for substituted pyridines.[10][11][12][13][14] The distinct set of chemical shifts for the pyridine carbons in each isomer provides a robust method for their differentiation.
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compounds and, through fragmentation analysis, offers structural insights. All four isomers will have the same molecular ion peak (m/z) corresponding to their identical molecular formula, C₈H₆ClN₃O. However, the fragmentation patterns under electron ionization (EI) are expected to differ based on the stability of the resulting fragments.
Expected Key Fragmentations
-
Molecular Ion (M⁺): m/z ≈ 195 (³⁵Cl) and 197 (³⁷Cl) in a ~3:1 ratio.
-
Loss of Cl: [M-Cl]⁺ at m/z ≈ 160.
-
Loss of N₂: [M-N₂]⁺ from the oxadiazole ring.
-
Cleavage of the oxadiazole ring: This can lead to characteristic fragments. For example, cleavage of the N-O and C-C bonds of the oxadiazole ring is a common fragmentation pathway for 1,2,4-oxadiazoles.[15][16]
-
Pyridine ring fragmentation: Loss of HCN is a characteristic fragmentation of the pyridine ring.
The relative intensities of these fragment ions will be influenced by the substituent positions. For example, in Isomer D, the proximity of the chloro and oxadiazolyl groups to the nitrogen atom may lead to unique fragmentation pathways compared to the other isomers.
Figure 2. General fragmentation pathways for the isomers.
Infrared (IR) and UV-Vis Spectroscopy: Corroborative Techniques
While not as definitive as NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy provide valuable corroborative data.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will show characteristic bands for the pyridine and oxadiazole rings. Subtle shifts in the positions and intensities of these bands can be observed.
-
C=N and C=C stretching (pyridine and oxadiazole): ~1600-1450 cm⁻¹
-
C-O-C stretching (oxadiazole): ~1250-1020 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
Out-of-plane C-H bending (pyridine): The pattern in the 900-700 cm⁻¹ region is highly dependent on the substitution pattern of the pyridine ring and can be a key diagnostic feature.[17][18][19][20][21]
UV-Vis Spectroscopy
The UV-Vis spectra are influenced by the extent of conjugation in the molecule. The position of the oxadiazolyl group relative to the chloro substituent and the pyridine nitrogen will affect the electronic transitions.
-
All isomers are expected to show absorption maxima in the UV region, likely between 250-300 nm, corresponding to π → π* transitions.[22][23][24][25][26]
-
The exact λ(max) and molar absorptivity (ε) will vary for each isomer due to differences in their electronic structures.
Experimental Protocols
Figure 3. Experimental workflow for isomer differentiation.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling should be employed.
2. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC inlet.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-300.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Analysis: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or acetonitrile, of a known concentration.
-
Analysis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm.
Conclusion
The differentiation of constitutional isomers of "this compound" is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive methods, providing unambiguous structural information based on chemical shifts and coupling patterns. Mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation data, while IR and UV-Vis spectroscopy provide valuable corroborative evidence. By carefully analyzing the data from this suite of techniques, researchers can confidently establish the identity and purity of their target compound, a critical step in the advancement of drug discovery and development programs.
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Confirming the Mechanism of Action of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine derivatives. The inherent structural motifs of this compound class, featuring a pyridine ring linked to a 1,2,4-oxadiazole core, suggest a strong potential for biological activity, a notion supported by a growing body of scientific literature. This document will objectively compare potential mechanisms of action and provide the necessary experimental methodologies to validate these hypotheses.
The 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold known for its bioisosteric properties, often replacing ester and amide functionalities in drug candidates to improve metabolic stability and pharmacokinetic profiles.[1] When coupled with a pyridine ring, a common pharmacophore in medicinal chemistry, the resulting derivatives have demonstrated a wide spectrum of biological activities, most notably as anticancer and antibacterial agents.[2][3][4]
Based on the existing evidence for structurally related compounds, this guide will focus on two primary, hypothesized mechanisms of action for this compound derivatives: protein kinase inhibition and antibacterial activity . We will explore the experimental pathways to validate each hypothesis and compare the potential efficacy of these novel derivatives against established therapeutic agents.
Hypothesized Mechanism 1: Protein Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many human diseases, particularly cancer. A significant number of approved and investigational drugs are kinase inhibitors. The 1,2,4-oxadiazole scaffold has been incorporated into molecules targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Focal Adhesion Kinase (FAK).[3][5][6]
Experimental Workflow for Validating Kinase Inhibition
To ascertain whether this compound derivatives act as kinase inhibitors, a multi-step experimental approach is recommended. This workflow is designed to first identify potential kinase targets and then characterize the inhibitory activity.
Caption: Experimental workflow for validating kinase inhibition.
Detailed Experimental Protocols
1. Broad Kinase Panel Screening:
-
Objective: To identify potential kinase targets from a large, representative panel of the human kinome.
-
Methodology: Employ a high-throughput screening platform, such as an in vitro radiometric assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[7][8] The test compound is incubated with a panel of purified kinases, a suitable substrate, and ATP.
-
Data Analysis: The percentage of inhibition for each kinase at a fixed concentration of the test compound is determined. "Hits" are identified as kinases showing significant inhibition (e.g., >50%).
2. IC50 Determination for Hit Kinases:
-
Objective: To quantify the potency of the derivative against the identified "hit" kinases.
-
Methodology: A dose-response curve is generated by incubating varying concentrations of the test compound with the target kinase, substrate, and ATP.[8][9] The kinase activity is measured, and the data are plotted as percent inhibition versus log inhibitor concentration.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by fitting the data to a sigmoidal dose-response curve.
3. Mechanism of Inhibition Studies:
-
Objective: To determine if the inhibition is competitive with respect to ATP.
-
Methodology: Conduct kinase assays with varying concentrations of both the inhibitor and ATP.
-
Data Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[9]
4. Cellular Assays:
-
Objective: To confirm target engagement and inhibition of downstream signaling pathways in a cellular context.
-
Methodology: Treat cancer cell lines known to be dependent on the identified "hit" kinase with the test compound. Analyze the phosphorylation status of the kinase's direct substrates and downstream signaling proteins using Western blotting. Cell viability assays (e.g., MTT or CellTiter-Glo®) can also be performed.
-
Data Analysis: A reduction in the phosphorylation of downstream targets and decreased cell viability would support the proposed mechanism of action.
Comparison with Alternative Kinase Inhibitors
The performance of the this compound derivatives should be benchmarked against established kinase inhibitors.
| Kinase Inhibitor | Target(s) | Reported IC50 | Reference |
| Gefitinib | EGFR | 2-37 nM | [5] |
| Sorafenib | VEGFR-2, PDGFR, RAF | 90 nM (VEGFR-2) | [3] |
| Staurosporine | Broad-spectrum | 2-20 nM | [8] |
Hypothesized Mechanism 2: Antibacterial Activity
The 1,2,4-oxadiazole and pyridine moieties are present in numerous compounds with demonstrated antibacterial properties.[2][10][11] The mechanism of action for such compounds can be diverse, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, or interference with cell wall biosynthesis.[4][12]
Experimental Workflow for Confirming Antibacterial Mechanism of Action
A systematic approach is required to first confirm antibacterial activity and then to elucidate the specific mechanism.
Caption: Experimental workflow for confirming antibacterial mechanism of action.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the derivative that inhibits the visible growth of a microorganism.
-
Methodology: Broth microdilution or agar dilution methods are standard.[13] A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized bacterial suspension.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
2. Macromolecular Synthesis Assays:
-
Objective: To identify which major cellular pathway (DNA replication, RNA transcription, protein translation, or cell wall synthesis) is inhibited.
-
Methodology: Treat bacterial cultures with the test compound and add radiolabeled precursors for each pathway (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).[14]
-
Data Analysis: Measure the incorporation of the radiolabeled precursors into the respective macromolecules. A significant reduction in the incorporation for a specific pathway indicates it is the primary target.
3. Cell-Based Reporter Assays:
-
Objective: To gain more specific insights into the mechanism of action.
-
Methodology: Utilize bacterial strains engineered with reporter genes (e.g., GFP or luciferase) fused to promoters that are induced by specific cellular stress. For example, a recA promoter fusion can be used to detect DNA damage (SOS response).[15]
-
Data Analysis: An increase in the reporter signal in the presence of the test compound suggests a specific mechanism of action.
4. Cytological Profiling:
-
Objective: To classify the mechanism of action based on changes in bacterial morphology.
-
Methodology: Treat bacteria with the test compound and observe changes in cell shape, size, and nucleoid morphology using microscopy.[16]
-
Data Analysis: Compare the observed morphological changes to a database of profiles from antibiotics with known mechanisms of action.
Comparison with Alternative Antibacterial Agents
The antibacterial efficacy of the this compound derivatives should be compared against standard antibiotics.
| Antibiotic | Mechanism of Action | Reported MIC Range (µg/mL) against S. aureus | Reference |
| Ciprofloxacin | DNA gyrase inhibitor | 0.25 - 1 | [10] |
| Linezolid | Protein synthesis inhibitor | 1 - 4 | [12] |
| Vancomycin | Cell wall synthesis inhibitor | 0.5 - 2 | [12] |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The experimental frameworks outlined in this guide provide a robust and systematic approach to confirming whether these derivatives function as kinase inhibitors or antibacterial agents. By following these protocols and comparing the results to established drugs, researchers can effectively characterize the mechanism of action and assess the therapeutic potential of this exciting class of compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS No. 959240-51-8). As a chlorinated heterocyclic compound, this substance requires rigorous disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure safety and regulatory compliance.
Foundational Safety: Hazard Identification and Risk Assessment
Before any handling or disposal process begins, a thorough understanding of the compound's intrinsic hazards is paramount. The disposal plan is directly derived from this risk assessment. This compound is classified with specific health hazards that dictate the necessary precautions.[1]
Table 1: GHS Hazard Profile of this compound
| Hazard Classification | GHS Code | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | GHS07 | Warning | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | GHS07 | Warning | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | H319 | GHS07 | Warning | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | GHS07 | Warning | May cause respiratory irritation.[1][3] |
The presence of a chlorinated pyridine ring is a key structural feature.[1][4] During thermal decomposition (e.g., improper incineration), this moiety can generate highly toxic and corrosive gases, including hydrogen chloride (HCl) and various nitrogen oxides (NOx).[4][5][6] Therefore, disposal pathways must be chosen to neutralize these potential byproducts.
Mandatory Personal Protective Equipment (PPE) and Handling
A proactive safety posture is non-negotiable. All personnel handling this compound, including for disposal, must use engineering controls and wear appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: Always handle the solid compound and prepare waste containers within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7][8]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation.[3][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[4][8] |
| Body Protection | A fully buttoned laboratory coat. | Protects against accidental spills and contamination of personal clothing.[5][7] |
| Respiratory | Required if dusts are generated outside a fume hood. | A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[7] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process of segregation, containment, and transfer. Never dispose of this chemical down the drain or in standard municipal waste.[8][9][10]
Phase 1: Waste Segregation at the Point of Generation
This is the most critical phase. Improper segregation can lead to dangerous chemical reactions within the waste container and complicates the final disposal process.[9][11] This compound must be treated as halogenated organic waste .[4][11]
Caption: Waste Segregation Flowchart.
Procedural Steps:
-
Identify the Waste Stream:
-
Segregate Accordingly:
-
Place solid waste into a dedicated container for Solid Halogenated Organic Waste .
-
Place liquid waste into a dedicated container for Liquid Halogenated Organic Waste . Crucially, do not mix halogenated and non-halogenated solvent wastes .[11]
-
Place all contaminated debris into a sealed bag or container designated for solid hazardous waste.
-
Phase 2: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies to ensure safe transport and final disposal.
-
Select an Appropriate Container: Use a container made of a material compatible with the chemical waste (e.g., high-density polyethylene or glass for liquids, a puncture-resistant container for solids). The container must have a secure, tight-fitting lid to prevent leaks or spills.[7][13]
-
Label the Container Clearly: The moment waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".
-
If in solution, list all solvent components and their approximate percentages.
-
The relevant hazard pictograms (GHS07 Exclamation Mark).
-
The date accumulation started.
-
Phase 3: On-Site Accumulation and Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[13]
-
Storage Location: The SAA should be away from general traffic, incompatible materials (especially strong oxidizers and acids), and sources of ignition.[5][7]
-
Container Management: Keep the waste container closed at all times except when adding waste.[13][14]
-
Secondary Containment: Place liquid waste containers in a secondary tray or bin capable of holding the entire volume of the container in case of a leak.
Phase 4: Final Disposal Pathway
The final disposal of this hazardous waste must be managed by trained professionals.
-
Contact EHS: When the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[13]
-
Manifest and Transfer: Follow your institution's specific procedures for completing a chemical collection request form or waste manifest.
-
Ultimate Disposal Method: The designated disposal method for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[5][15] This ensures the complete destruction of the molecule and captures harmful byproducts like HCl.
Emergency Protocol: Spill Management
Accidents can occur, and a clear, rehearsed spill response plan is essential.
-
Assess the Spill:
-
Small Spill: A minor spill of a few grams of solid that can be cleaned up in under 10 minutes by trained lab personnel.
-
Large Spill: Any spill that is outside of a fume hood, involves a large quantity, or presents an immediate respiratory hazard.
-
-
Small Spill Cleanup Procedure:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full complement of PPE (See Table 2).
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad to avoid raising dust.[7][12]
-
Carefully sweep or scoop the material into the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as contaminated debris.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Large Spill Response:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
If safe to do so, close the laboratory door.
-
Contact your institution's EHS or emergency response team immediately.[7]
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
